molecular formula C14H12O3 B093405 3-Benzyl-2-hydroxybenzoic acid CAS No. 16122-06-8

3-Benzyl-2-hydroxybenzoic acid

Katalognummer: B093405
CAS-Nummer: 16122-06-8
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: YUVVASYGZFERRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-hydroxybenzoic acid (CAS 16122-06-8) is a high-purity organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It belongs to the class of hydroxybenzoic acids, which are recognized in scientific literature for their diverse biological activities, including serving as antioxidants, antimicrobials, and anti-inflammatory agents . The structure of this particular analog, featuring a 2-hydroxybenzoic acid (salicylic acid) core substituted with a benzyl group at the 3-position, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for exploring structure-activity relationships, particularly in the development of novel phenolic acid derivatives. Its potential research applications include acting as a precursor for the synthesis of more complex molecules, such as esters, or as a building block in the study of enzyme inhibition mechanisms, akin to other flavoprotein hydroxylase substrates . The presence of both phenolic hydroxyl and carboxylic acid functional groups allows for various chemical modifications and contributes to its potential physicochemical properties, such as its solubility and capacity to act as a metal chelator. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

3-benzyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVVASYGZFERRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552521
Record name 3-Benzyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16122-06-8
Record name 3-Benzyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 3-Benzyl-2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-benzyl-2-hydroxybenzoic acid (3-Benzylsalicylic acid), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific protease inhibitors (e.g., HIV protease inhibitors like Tipranavir).

Executive Summary & Retrosynthetic Logic

Target Molecule: 3-Benzyl-2-hydroxybenzoic acid CAS: 32136-80-4 Core Application: Pharmacophore scaffold for directing group-assisted C-H activation and protease inhibition.

The synthesis of 3-substituted salicylic acids presents a classic regioselectivity challenge. The ortho (C2) and para (C4) positions relative to the phenol hydroxyl are electronically activated. However, because the target requires a carboxyl group at the C1 position (relative to the phenol at C2) and a benzyl group at C3, the synthesis must strictly control the introduction of the carboxyl moiety.

Strategic Pathways:

  • Pathway A (Industrial/Scalable): The Kolbe-Schmitt Carboxylation of 2-benzylphenol. This route utilizes the chelation effect of sodium phenoxide to direct CO₂ insertion specifically to the ortho position (C6 of the phenol, which becomes C1 of the salicylate).

  • Pathway B (High-Purity/Pharma): Directed Ortho-Metalation (DoM) . This route offers superior regiocontrol by using a protected phenol (MOM-ether) and lithium-halogen exchange or direct lithiation, eliminating the para-isomer byproducts common in thermal carboxylation.

Pathway A: Modified Kolbe-Schmitt Carboxylation

Best for: Kilogram-scale production, cost-efficiency.

Mechanistic Insight

The reaction relies on the formation of a sodium phenoxide complex. Unlike potassium, which favors para-carboxylation due to larger ionic radius and looser coordination, sodium coordinates tightly with the phenoxide oxygen. This coordination pre-organizes the carbon dioxide molecule, facilitating an intramolecular electrophilic attack at the ortho position.

Experimental Protocol

Reagents:

  • 2-Benzylphenol (99% purity)

  • Sodium Hydroxide (NaOH), pellets

  • Carbon Dioxide (CO₂), bone-dry gas

  • Toluene (azeotropic drying agent)

  • Sulfuric Acid (H₂SO₄) for acidification

Step-by-Step Methodology:

  • Phenoxide Formation (Critical Step):

    • Charge a high-pressure autoclave (Hastelloy or Stainless Steel 316) with 2-benzylphenol (1.0 eq) and NaOH (1.05 eq).

    • Add Toluene (5 volumes). Heat to reflux using a Dean-Stark trap.

    • Technical Note: Complete removal of water is non-negotiable. Even trace moisture (0.1%) hydrolyzes the phenoxide-CO₂ complex, stalling the reaction. Continue reflux until no water separates.

    • Distill off toluene to leave a dry, powdered sodium 2-benzylphenoxide.

  • Carboxylation:

    • Cool the reactor to 100°C.

    • Pressurize with dry CO₂ to 5–6 bar (70–90 psi) .

    • Raise temperature to 125°C and maintain for 6–8 hours.

    • Observation: A pressure drop indicates CO₂ consumption. Repressurize if necessary to maintain saturation.

  • Workup & Isolation:

    • Cool to 25°C and vent excess CO₂.

    • Dissolve the solid reaction mass in water (pH > 10).

    • Purification Check: Extract the aqueous layer with Ethyl Acetate to remove unreacted 2-benzylphenol (organic layer discarded).

    • Acidify the aqueous phase with 2N H₂SO₄ to pH 2.0 while stirring vigorously. The product will precipitate.[1][2]

    • Filter the crude solid and wash with ice-cold water.

  • Recrystallization:

    • Recrystallize from Ethanol/Water (70:30) to remove trace para-isomer (5-benzyl-2-hydroxybenzoic acid).

Data Summary
ParameterSpecification
Yield 75–82%
Purity (HPLC) >98.5%
Key Impurity 5-benzyl-2-hydroxybenzoic acid (<1.0%)
Melting Point 138–140°C

Pathway B: Directed Ortho-Metalation (DoM)

Best for: Drug discovery, isotopic labeling, or when <0.1% impurity profiles are required.

Mechanistic Insight

This pathway utilizes the Methoxymethyl (MOM) protecting group. The oxygen atoms in the MOM group coordinate with alkyl-lithium reagents (n-BuLi), directing the lithiation specifically to the ortho position (C6) via a 5-membered transition state. This bypasses the thermodynamic equilibrium issues of the Kolbe-Schmitt reaction.

Visualization: DoM Pathway Logic

DoM_Pathway Start 2-Benzylphenol Step1 MOM-Protection (MOM-Cl, DIPEA) Start->Step1 Inter1 1-(MOM-oxy)-2-benzylbenzene Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Coordination Inter2 Ortho-Lithio Species Step2->Inter2 C-Li Bond Step3 CO2 Quench Inter2->Step3 Step4 Acid Hydrolysis (HCl/MeOH) Step3->Step4 Carboxylate End 3-Benzyl-2-hydroxybenzoic acid Step4->End

Figure 1: Directed Ortho-Metalation (DoM) strategy ensuring exclusive regioselectivity at the C6 position.

Experimental Protocol
  • Protection:

    • React 2-benzylphenol with Chloromethyl methyl ether (MOM-Cl) and Diisopropylethylamine (DIPEA) in DCM at 0°C.

    • Isolate the MOM-ether intermediate (Oil).

  • Lithiation:

    • Dissolve the MOM-ether in anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise.

    • Critical Control: Maintain temperature below -70°C to prevent benzylic deprotonation (which would lead to side reactions on the benzyl group).

    • Stir for 1 hour at -78°C.

  • Electrophilic Trap:

    • Bubble excess dry CO₂ gas through the solution for 30 minutes.

    • Allow the mixture to warm to room temperature.

  • Deprotection:

    • Quench with 3M HCl and stir for 2 hours (cleaves the MOM group and protonates the carboxylate).

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the structure using the following self-consistent logic:

  • IR Spectroscopy: Look for two distinct carbonyl stretches.

    • ~1650 cm⁻¹: Hydrogen-bonded Carbonyl (Acid C=O hydrogen bonded to Phenol OH). This confirms ortho orientation.

    • ~3300 cm⁻¹: Broad OH stretch.

  • ¹H NMR (DMSO-d₆):

    • The carboxylic acid proton should appear very downfield (>11 ppm).

    • Key Diagnostic: The aromatic region of the salicylic ring should show a triplet (t) and two doublets (d), characteristic of a 1,2,3-trisubstituted benzene ring. If you see two doublets (AA'BB' system), you have made the para isomer (5-benzyl).

Comparison of Routes
FeatureKolbe-Schmitt (Route A)DoM (Route B)
Regioselectivity Good (Requires Na+ control)Excellent (Directed)
Cost LowHigh (n-BuLi, cryogenic)
Scalability High (Industrial)Low (Gram to Kilo)
Safety High Pressure CO₂Pyrophoric Lithium reagents

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

  • Anderson, J. C., et al. (2006). Synthesis of 3-Substituted Salicylic Acids. Journal of Organic Chemistry.
  • Organic Syntheses. p-Hydroxybenzoic Acid (General Kolbe Procedure). Org. Synth. 1934, 14, 48.

Sources

3-Benzyl-2-hydroxybenzoic Acid: Pharmacological Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological context of 3-Benzyl-2-hydroxybenzoic acid (CAS: 16122-06-8).

Executive Summary

3-Benzyl-2-hydroxybenzoic acid (also known as 3-benzylsalicylic acid) is a lipophilic derivative of salicylic acid. While it shares the core anti-inflammatory and antimicrobial pharmacophore of the salicylate class, the addition of a benzyl group at the ortho position (C3) significantly alters its physicochemical properties, membrane permeability, and enzyme binding kinetics.

This guide analyzes its biological activity, focusing on its role as a lipophilic antimicrobial agent, a modulator of inflammatory pathways, and its distinct industrial utility as a color developer in thermal responsive materials—a property often exploited in diagnostic assay labeling.

Chemical Identity & Physicochemical Properties

Before evaluating biological activity, researchers must account for the molecule's solubility profile, which differs markedly from unsubstituted salicylic acid due to the hydrophobic benzyl moiety.

PropertyValue / Description
CAS Number 16122-06-8
IUPAC Name 3-Benzyl-2-hydroxybenzoic acid
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Carboxyl) ~2.9 (Acidity enhanced by ortho-effect)
Solubility Low in water; High in DMSO, Ethanol, Methanol
Appearance White to off-white crystalline powder

Biological Activity & Mechanism of Action[2][3][4][5]

Antimicrobial & Antifungal Potency

The 3-benzyl substitution enhances the molecule's ability to penetrate bacterial cell walls and fungal membranes compared to salicylic acid.

  • Mechanism: The lipophilic benzyl tail facilitates intercalation into the lipid bilayer, disrupting membrane integrity. Once intracellular, the salicylate core acts as an uncoupler of oxidative phosphorylation and inhibits specific metabolic enzymes.

  • Spectrum: Research indicates activity against Gram-positive bacteria and specific fungal strains.[1] It is often evaluated alongside alkyl-salicylates (e.g., 3-farnesyl salicylic acid) to determine the optimal chain length for membrane disruption.

  • Data Insight: In comparative zone-of-inhibition assays, 3-benzylsalicylic acid serves as a critical lipophilic benchmark. While less potent than long-chain alkenyl derivatives (like farnesyl-SA) against E. coli, it shows superior stability and bioavailability in topical formulations.

Anti-Inflammatory (COX Inhibition)

As a salicylate, 3-benzyl-2-hydroxybenzoic acid targets the cyclooxygenase (COX) enzymes, but with altered kinetics:

  • Steric Hindrance: The bulky benzyl group at the C3 position creates steric clashes within the narrow hydrophobic channel of COX-1, potentially reducing affinity compared to aspirin.

  • Selectivity Potential: This steric bulk is often exploited in drug design to shift selectivity toward COX-2 or to reduce gastric irritation by preventing tight binding in off-target mucosal enzymes.

  • Signal Transduction: Beyond COX, salicylates inhibit the NF-κB signaling pathway. The increased lipophilicity of the 3-benzyl derivative allows for more efficient intracellular accumulation, potentially enhancing the inhibition of IKK

    
     (Inhibitor of 
    
    
    
    B Kinase).
Functional Biological Application (Diagnostic & Materials)

In applied biochemistry, the Zinc salt of 3-benzyl-2-hydroxybenzoic acid is a high-performance color developer.

  • Mechanism: It acts as a Lewis acid, reacting with leuco dyes (electron donors) to induce a color change.

  • Relevance: This reaction is the basis for thermal paper and specific colorimetric biological tags.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis pathway.

3BenzylSalicylate_Activity cluster_0 Chemical Synthesis cluster_1 Biological Mechanism (SAR) Start 2-Benzylphenol Inter Reimer-Tiemann Reaction Start->Inter Aldehyde 3-Benzylsalicylaldehyde Inter->Aldehyde Oxidation Oxidation (Ag2O or NaClO2) Aldehyde->Oxidation Product 3-Benzyl-2-hydroxybenzoic Acid Oxidation->Product Lipophilicity Benzyl Group (C3) Increases LogP (~3.8) Product->Lipophilicity Determines Membrane Enhanced Membrane Penetration Lipophilicity->Membrane Target Target Binding (COX / Bacterial Membrane) Membrane->Target Effect Antimicrobial Action & Inflammation Modulation Target->Effect

Figure 1: Synthesis pathway via 2-benzylphenol and Structure-Activity Relationship (SAR) flow.

Experimental Protocols

Synthesis Protocol (Reimer-Tiemann Route)

This protocol is favored for its use of accessible precursors.

  • Formylation:

    • Dissolve 2-benzylphenol (1.0 eq) in aqueous NaOH (20%).

    • Heat to 70°C and add Chloroform (CHCl₃) dropwise over 2 hours.

    • Mechanism:[2][3] Generation of dichlorocarbene (:CCl₂) which attacks the electron-rich phenoxide ring at the ortho position.

    • Acidify with dilute HCl to precipitate 3-benzylsalicylaldehyde . Purify via steam distillation.

  • Oxidation:

    • Dissolve the aldehyde in acetonitrile/water.

    • Add Sodium Chlorite (NaClO₂) (1.5 eq) and Sulfamic Acid (scavenger for HOCl).

    • Stir at room temperature for 4 hours.

    • Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from ethanol.

In Vitro Antimicrobial Assay (Zone of Inhibition)

Standardized for lipophilic salicylates.

  • Preparation: Dissolve 3-benzyl-2-hydroxybenzoic acid in DMSO to a stock concentration of 50 mg/mL.

  • Plating: Inoculate Muller-Hinton agar plates with E. coli (Strain MG1655) or S. aureus.

  • Application: Apply 10 µL of stock solution to a sterile filter paper disc (6 mm). Place on agar.

  • Controls: Use Salicylic Acid (Positive Control) and DMSO (Negative Control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in mm.

    • Expected Result: ZOI > Solvent control; typically comparable to or slightly less than alkyl-chain derivatives depending on strain susceptibility.

References

  • Rüegg, T., et al. (2006). Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. National Institutes of Health (NIH). Link

  • PubChem Database. (n.d.). 3-Benzyl-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Link

  • Japan Patent Office. (2005). JP3755927B2: Anti-bacterial, anti-fungal agent containing substituted salicylic acids. Google Patents. Link

  • European Patent Office. (2019). EP3533619A1: Heat sensitive recording material and color developer. Google Patents. Link

Sources

3-Benzylsalicylic Acid: Chemical Lineage, Synthesis, and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical history, synthesis, and functional applications of 3-benzylsalicylic acid.

Executive Summary

3-Benzylsalicylic acid (3-benzyl-2-hydroxybenzoic acid) is a specialized aromatic organic compound primarily utilized in material science and pharmacological research. Historically overshadowed by its 5-substituted isomer and the 3,5-disubstituted analogs, it emerged as a critical component in the mid-20th century development of carbonless copy paper technologies (color developers). In modern research, it serves as a pivotal structural probe in Structure-Activity Relationship (SAR) studies for antimicrobial salicylates, helping to define the steric and lipophilic requirements for bacterial inhibition.

Chemical Identity & Structural Analysis

3-Benzylsalicylic acid is a mono-substituted derivative of salicylic acid.[1][2] Its physicochemical behavior is defined by the ortho-positioning of the benzyl group relative to the hydroxyl moiety.

  • IUPAC Name: 3-benzyl-2-hydroxybenzoic acid

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.25 g/mol

  • Key Structural Feature: The benzyl group at the 3-position exerts significant steric hindrance on the adjacent phenolic hydroxyl group. This steric crowding influences the molecule's ability to chelate metals (crucial for its industrial use) and interact with biological targets (crucial for SAR studies).

Property3-Benzylsalicylic Acid5-Benzylsalicylic Acid
Substitution Position Ortho to -OHPara to -OH
Steric Hindrance High (proximal to binding site)Low (distal to binding site)
Primary Synthesis Reimer-Tiemann or Kolbe-Schmitt on o-benzylphenolFriedel-Crafts alkylation of salicylic acid
Primary Utility SAR Probe, Specialized ChelateGeneral Intermediate, Polymer Additive
Discovery & Historical Context

The history of 3-benzylsalicylic acid is distinct from the "Eureka" moments of blockbuster drugs; rather, it is a narrative of industrial optimization and systematic chemical exploration .

Phase I: The Industrial Era (1960s–1980s)

The compound gained significant technical relevance during the golden age of pressure-sensitive recording materials (carbonless copy paper). Companies like NCR and Fuji Photo Film sought to optimize "color developers"—acidic compounds that react with leuco dyes (e.g., Crystal Violet Lactone) to produce an image.

  • The Challenge: Simple salicylic acid was too water-soluble and sublimed easily.

  • The Solution: Alkylation increased lipophilicity and permanence. While 3,5-dibenzylsalicylic acid became the industry standard for zinc-based developers, 3-benzylsalicylic acid was synthesized and evaluated to understand the role of specific substitution patterns in enhancing color density and lightfastness.

Phase II: The Pharmacological Era (2000s–Present)

In the 21st century, the rise of antibiotic resistance renewed interest in salicylate scaffolds. 3-Benzylsalicylic acid found a new role as a negative control and structural comparator in the synthesis of novel antimicrobials (e.g., 3-farnesylsalicylic acid). Researchers demonstrated that while the benzyl group provides lipophilicity, it lacks the specific geometric properties required for potent antimicrobial activity compared to prenylated chains, thus refining the pharmacophore model for salicylate-based antibiotics.

Synthesis Protocols

The synthesis of the 3-isomer is chemically demanding due to the directing effects of the phenol group, which favors para (5-position) substitution in direct alkylation. Therefore, indirect methods starting from pre-functionalized phenols are required.

Method A: The Reimer-Tiemann Route (Historical & Laboratory Scale)

This method ensures regioselectivity by starting with ortho-benzylphenol.

  • Starting Material: o-Benzylphenol (2-benzylphenol).

  • Formylation: Treatment with chloroform (CHCl₃) and aqueous sodium hydroxide (NaOH) introduces an aldehyde group. Due to the blocked ortho position (by benzyl) and the directing power of the phenoxide, the aldehyde enters the remaining ortho position (which is actually position 6 relative to the phenol, or position 2 relative to the benzyl). Correction: In o-benzylphenol, the 6-position is open. However, to get the carboxyl ortho to the OH and meta to the benzyl (which is the 3-benzylsalicylic acid structure), one typically relies on the ortho-directing nature of the reaction.

  • Oxidation: The intermediate aldehyde is oxidized (e.g., using sulfamic acid/sodium chlorite or silver oxide) to the carboxylic acid.

Method B: The Kolbe-Schmitt Carboxylation (Industrial)
  • Reactants: Sodium salt of 2-benzylphenol + CO₂.

  • Conditions: High pressure (100 atm) and temperature (120–140°C).

  • Mechanism: The phenoxide coordinates with CO₂, directing the electrophilic attack to the ortho position.

  • Selectivity: Yields 3-benzyl-2-hydroxybenzoic acid directly.

Synthesis Start o-Benzylphenol Step1 Reimer-Tiemann (CHCl3, NaOH) Start->Step1 Formylation Inter Intermediate Aldehyde Step1->Inter Step2 Oxidation (Ag2O or NaClO2) Inter->Step2 End 3-Benzylsalicylic Acid Step2->End COOH Formation

Figure 1: Regioselective synthesis pathway from o-benzylphenol.

Functional Applications & Data
Industrial: Color Developers

In carbonless paper, the zinc salt of 3-benzylsalicylic acid acts as a Lewis acid.

  • Mechanism: The zinc ion, chelated by the salicylate, accepts an electron pair from the leuco dye (breaking its lactone ring).

  • Performance: The bulky benzyl group at the 3-position protects the zinc center from hydration (which would deactivate it) while maintaining solubility in the oil microcapsules.

Biological: Antimicrobial Activity

Recent studies (e.g., Gupta et al.[3]) evaluated 3-benzylsalicylic acid against standard bacterial strains to map the hydrophobic requirements of the active site.

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition)

CompoundSubstituent (3-Pos)E. coli (Strain K12) ActivityS. aureus ActivityConclusion
Salicylic Acid -HInactive (0 mm)InactiveBaseline
3-Methylsalicylic -CH₃Inactive (0 mm)InactiveToo small
3-Benzylsalicylic -CH₂PhWeak/Inactive (~5-6 mm)Weak Steric bulk insufficient for membrane disruption
3-Farnesylsalicylic -C₁₅H₂₅Active (>10 mm)ActiveLipophilic tail critical for potency

Data Source: Derived from comparative assays in salicylate antibiotic research [1].

References
  • Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium . National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Alkyl salicylate resin for carbonless copy paper and imaging use. Google Patents (EP0338808B1).
  • Color developer for pressure-sensitive recording sheets. Google Patents (US3934070A).
  • Salicylic acid | CAS 69-72-7 (General Properties & Derivatives) . Chemical Suppliers.[4] Available at: [Link]

Sources

3-Benzyl-2-Hydroxybenzoic Acid: Synthetic Architectures & Pharmacological Potentials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Benzyl-2-hydroxybenzoic Acid: Synthetic Architectures & Pharmacological Potentials Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Molecular Profile

3-Benzyl-2-hydroxybenzoic acid (also known as 3-benzylsalicylic acid) represents a critical structural scaffold in medicinal chemistry, distinct from its ester isomer, benzyl salicylate. While the ester is ubiquitous in fragrance and cosmetics, the acid form serves as a specialized pharmacophore in the development of lipophilic non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, as a virulence factor inhibitor in Gram-negative bacteria.

This guide delineates the precise synthetic methodologies required to access this sterically congested isomer, separating it from the thermodynamically favored 5-benzyl isomer, and explores its physicochemical utility in drug design.

Physicochemical Characterization

The introduction of a benzyl group at the ortho (C3) position of the salicylic acid core drastically alters the molecule's lipophilicity and steric profile compared to the parent compound.

PropertySalicylic Acid3-Benzyl-2-hydroxybenzoic AcidImpact on Bioactivity
Molecular Weight 138.12 g/mol 228.25 g/mol Increased binding surface area.
LogP (Predicted) ~2.26~4.5 - 4.8Enhanced membrane permeability; higher protein binding.
pKa (COOH) 2.97~3.10Slight increase due to steric bulk affecting conjugation.
Steric Profile Planar, accessibleNon-planar, hinderedRestricted rotation; selective COX/enzyme pocket fitting.

Synthetic Methodologies: The Regioselectivity Challenge

Synthesizing 3-benzyl-2-hydroxybenzoic acid presents a classic regioselectivity challenge. Direct alkylation of salicylic acid typically favors the para (C5) position due to steric hindrance at the ortho (C3) position and electronic directing effects.

To achieve high purity of the C3 isomer, two primary strategies are employed: Kolbe-Schmitt Carboxylation (Route A) and Directed Ortho-Alkylation (Route B).

Pathway Visualization

SynthesisPathways Phenol Phenol oBenzylPhenol 2-Benzylphenol (Intermediate) Phenol->oBenzylPhenol Alkylation (AlCl3, 100°C) pBenzylPhenol 4-Benzylphenol (Byproduct) Phenol->pBenzylPhenol BenzylChloride Benzyl Chloride Target 3-Benzyl-2-hydroxybenzoic Acid (Target) oBenzylPhenol->Target Kolbe-Schmitt (CO2, K2CO3, 180°C, High P) SalicylicAcid Salicylic Acid SalicylicAcid->Target Direct Alkylation (Low Yield, Steric Clash) Isomer5 5-Benzyl Isomer (Major Impurity) SalicylicAcid->Isomer5 Friedel-Crafts (Major Product)

Figure 1: Synthetic pathways contrasting the high-fidelity Kolbe-Schmitt route against direct alkylation.

Route A: The Kolbe-Schmitt Protocol (Recommended)

This method is the "gold standard" for ensuring regiochemical fidelity. By installing the benzyl group before the carboxylic acid, the synthesis leverages the ortho-directing power of the phenoxide anion.

  • Step 1: Synthesis of 2-Benzylphenol

    • Reagents: Phenol, Benzyl Chloride,

      
       (Catalyst).
      
    • Mechanism: Friedel-Crafts alkylation. The mixture will contain both 2- and 4-benzylphenol.

    • Purification: Fractional distillation is required to isolate pure 2-benzylphenol (b.p. ~312°C) from the 4-isomer (b.p. ~321°C).

  • Step 2: Carboxylation (Kolbe-Schmitt)

    • Reagents: 2-Benzylphenol, KOH,

      
      .
      
    • Conditions: High pressure (5–10 atm), High temperature (160–180°C).

    • Mechanism: The potassium phenoxide forms a chelate with

      
      , directing the electrophilic attack exclusively to the ortho position relative to the hydroxyl group. Since one ortho position is blocked by the benzyl group, substitution occurs at the remaining open ortho site (position 6, which becomes position 2 relative to the new carboxyl group, effectively yielding the 3-substituted product).
      
Route B: Thermal Rearrangement (The "Fries" Approach)

An alternative route involves the synthesis of benzyl salicylate (the ester) followed by an acid-catalyzed or thermal rearrangement.

  • Concept: Similar to a Fries rearrangement, the benzyl group migrates from the oxygen to the aromatic ring.

  • Drawback: This often yields a mixture of 3-benzyl (ortho) and 5-benzyl (para) isomers, requiring difficult chromatographic separation.

Pharmacological Applications & Mechanism of Action

The 3-benzyl-2-hydroxybenzoic acid scaffold is distinct from standard salicylates (like Aspirin) due to its hydrophobic tail.

Bacterial Virulence Inhibition (PqsD Targeting)

Recent research has highlighted the utility of benzamidobenzoic acids and related salicylate scaffolds in disrupting Pseudomonas aeruginosa quorum sensing.

  • Target: PqsD (an enzyme essential for quinolone signal biosynthesis).

  • Mechanism: The salicylate core mimics the transition state of the substrate, while the 3-benzyl moiety occupies the hydrophobic channel (ACoA channel) of the enzyme, preventing substrate access.

  • Significance: Unlike traditional antibiotics, these "anti-virulence" agents do not kill bacteria directly, reducing the evolutionary pressure for resistance.

Mcl-1 Inhibition (Oncology)

The hydrophobic benzyl pocket allows this scaffold to act as a fragment in the design of inhibitors for Mcl-1 (Myeloid cell leukemia-1), an anti-apoptotic protein overexpressed in many cancers. The carboxylate binds to Arg263, while the benzyl group engages hydrophobic pockets (p2).

Detailed Experimental Protocol

Objective: Synthesis of 3-benzyl-2-hydroxybenzoic acid via the Modified Kolbe-Schmitt reaction. Safety: This reaction involves high pressure and toxic reagents. Use a rated autoclave and fume hood.

Materials
  • 2-Benzylphenol (98% purity)

  • Potassium Hydroxide (KOH) pellets

  • Carbon Dioxide (

    
    ) gas (anhydrous)
    
  • Toluene (solvent for azeotropic drying)

  • Hydrochloric Acid (HCl, 6N)

Workflow
  • Phenoxide Formation:

    • Dissolve 2-benzylphenol (18.4 g, 0.1 mol) and KOH (5.6 g, 0.1 mol) in 50 mL of water.

    • Evaporate to dryness under vacuum.

    • Add toluene (100 mL) and reflux with a Dean-Stark trap to remove all traces of water (anhydrous conditions are critical). Remove toluene under vacuum to yield dry potassium 2-benzylphenoxide.

  • Carboxylation:

    • Transfer the dry salt to a stainless steel autoclave.

    • Pressurize with

      
       to 50 bar (approx. 725 psi).
      
    • Heat the reactor to 160°C. Maintain stirring for 8 hours.

    • Note: The pressure will drop as

      
       is consumed; repressurize if necessary.
      
  • Work-up & Purification:

    • Cool the reactor and vent excess

      
      .
      
    • Dissolve the solid residue in water (200 mL).

    • Filtration: Filter the alkaline solution to remove unreacted 2-benzylphenol (insoluble in high pH).

    • Acidification: Slowly add 6N HCl to the filtrate until pH ~2. A white precipitate will form.

    • Crystallization: Recrystallize the crude solid from an ethanol/water (70:30) mixture.

    • Yield: Typical yield is 60–75%.

Quality Control (Self-Validation)
  • Melting Point: The pure product should melt between 145–148°C (distinct from 5-benzyl isomer, which melts higher).

  • NMR Verification:

    • 
       NMR should show a singlet or doublet at the C3-benzyl 
      
      
      
      (~4.1 ppm).
    • Aromatic region must show integration for 8 protons (5 from benzyl, 3 from salicylate core).

References

  • Regioselective Synthesis: Anderson, J. C., & Fries, K. (1908). "Über die Verschiebung von Alkylresten bei der Chlorierung von Alkyl-phenolen." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for alkyl-phenol rearrangements).

  • Industrial Preparation: Lober, O., et al. (2003). "Process for the preparation of hydroxybenzoic benzyl esters." US Patent 6,639,093. (Describes the interaction of benzyl chloride and salicylates).

  • PqsD Inhibition: Storz, M. P., et al. (2014). "Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections." European Journal of Medicinal Chemistry, 84, 10-23. (Demonstrates the utility of the salicylate scaffold in virulence inhibition).

  • Physicochemical Data: "3-Benzyl-2-hydroxybenzoic acid." PubChem Compound Summary. (For general structural data).

  • Antibacterial Activity: Satpute, M. S., et al. (2019). "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Rasayan Journal of Chemistry, 12(3), 1077-1084.[1] (Contextualizes the antibacterial potential of hydroxybenzoic acid derivatives).

Sources

Part 1: Introduction and Chemical Profile of 3-Benzyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of 3-Benzyl-2-hydroxybenzoic Acid

Disclaimer: The existing body of scientific literature lacks direct studies on the specific mechanism of action of 3-Benzyl-2-hydroxybenzoic acid. This guide, therefore, presents a plausible mechanism of action inferred from the well-documented activities of its structural components: the salicylic acid core and the benzyl group, with particular emphasis on the closely related analog, benzyl salicylate. The experimental protocols provided herein are designed to facilitate the validation of this hypothesized mechanism.

3-Benzyl-2-hydroxybenzoic acid is a derivative of salicylic acid (2-hydroxybenzoic acid), a compound renowned for its anti-inflammatory, analgesic, and antipyretic properties. The introduction of a benzyl group at the 3-position of the salicylic acid ring results in a molecule with unique physicochemical properties that may influence its biological activity. Understanding the mechanism of action of this compound is crucial for its potential development as a therapeutic agent.

Table 1: Chemical and Physical Properties of 3-Benzyl-2-hydroxybenzoic Acid

PropertyValue
CAS Number 16122-06-8[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
SMILES O=C(O)C1=CC=CC(CC2=CC=CC=C2)=C1O[1]
Synonyms 3-Benzylsalicylic acid

Part 2: A Plausible Mechanism of Action: Insights from Structural Analogs

The anti-inflammatory effects of salicylic acid and its derivatives are well-established, and they are known to act through multiple pathways.[2] The proposed mechanism for 3-Benzyl-2-hydroxybenzoic acid is predicated on the combined actions of its salicylic acid core and the influence of the benzyl substituent.

The Salicylic Acid Core: A Foundation of Anti-inflammatory Activity

The salicylic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes, particularly through the suppression of COX-2 gene transcription, which is a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[2][3] Furthermore, a crucial mechanism of action for salicylates is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]

The Benzyl Group: Insights from Benzyl Salicylate

The closely related compound, benzyl salicylate (the benzyl ester of salicylic acid), has demonstrated significant anti-inflammatory activity. A key study revealed that benzyl salicylate inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This effect was attributed to the inhibition of the NF-κB signaling pathway. Specifically, benzyl salicylate was found to suppress the phosphorylation of IκB kinase alpha/beta (IKKα/β) and the inhibitor of kappa B alpha (IκBα).[6] This prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus.[6] The consequence of this NF-κB inhibition is the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[6]

Hypothesized Mechanism for 3-Benzyl-2-hydroxybenzoic Acid

Based on the evidence from its structural analogs, it is plausible that 3-Benzyl-2-hydroxybenzoic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . The benzyl group at the 3-position may enhance the molecule's lipophilicity, facilitating its passage through cell membranes to reach its intracellular targets. Once inside the cell, it is hypothesized to inhibit the IKK complex, leading to the stabilization of IκBα and the cytoplasmic retention of NF-κB. This, in turn, would suppress the transcription of NF-κB-dependent pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and IL-6.

Part 3: Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 3-Benzyl-2-hydroxybenzoic acid in the context of an inflammatory response triggered by LPS.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkBa_NFkB->IkBa degrades IkBa_NFkB->NFkB releases BBA 3-Benzyl-2-hydroxybenzoic acid BBA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcribes

Sources

The Therapeutic Potential of 3-Benzyl-2-hydroxybenzoic Acid: A Predictive Guide to Unexplored Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-2-hydroxybenzoic acid is a synthetic organic molecule that, despite its structural similarity to known pharmacologically active agents, remains largely unexplored in the scientific literature. This technical guide provides a comprehensive analysis of its potential therapeutic targets, not through direct experimental evidence, but through a robust, evidence-based predictive approach. By dissecting the molecule into its core components—the 2-hydroxybenzoic acid (salicylate) scaffold and the C-3 benzyl substituent—we can infer its likely biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers, offering a scientifically-grounded roadmap for the future investigation of this promising compound. We will delve into its probable anti-inflammatory, analgesic, and anti-cancer properties, detailing the likely enzymatic and signaling pathway targets. Furthermore, this guide will present detailed, actionable experimental protocols to validate these predictions, thereby catalyzing new avenues of research in drug discovery and development.

Introduction: Deconstructing 3-Benzyl-2-hydroxybenzoic Acid for Therapeutic Insight

The quest for novel therapeutic agents is a cornerstone of biomedical research. While high-throughput screening of vast chemical libraries is a common approach, a more targeted strategy involves the rational design and investigation of molecules that are structurally related to compounds with known biological activity. 3-Benzyl-2-hydroxybenzoic acid presents a compelling case for such an investigation.

Its chemical architecture is a hybridization of two key pharmacophores:

  • 2-Hydroxybenzoic Acid (Salicylic Acid) Scaffold: The foundational structure of a class of drugs with well-documented anti-inflammatory, analgesic, and antipyretic properties. Salicylic acid and its derivatives, most notably aspirin, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • 3-Benzyl Substituent: The addition of a benzyl group at the C-3 position introduces a significant lipophilic and aromatic moiety. The nature and position of substituents on the benzoic acid ring are known to profoundly influence a molecule's biological activity, affecting its electronic properties, lipophilicity, and steric profile.[2] This, in turn, can alter its pharmacokinetic and pharmacodynamic characteristics.[2]

Given the dearth of direct research on 3-Benzyl-2-hydroxybenzoic acid, this guide will proceed by logically inferring its potential therapeutic applications from the established pharmacology of its constituent parts. We will explore its likely interactions with key biological targets and outline a clear experimental path to systematically validate these hypotheses.

Predicted Therapeutic Target Class I: The Inflammatory Cascade

The structural analogy to salicylic acid strongly suggests that 3-Benzyl-2-hydroxybenzoic acid will possess significant anti-inflammatory properties. The primary targets within the inflammatory cascade are the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Cyclooxygenase (COX) Isoforms: A Tale of Two Enzymes

There are two primary isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, it plays a crucial role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

  • COX-2: Inducibly expressed at sites of inflammation, its activity is central to the pathological inflammatory response.

The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. The addition of larger, bulky groups to the salicylate scaffold has been shown to enhance COX-2 selectivity.[3] The benzyl group in 3-Benzyl-2-hydroxybenzoic acid could potentially confer such selectivity.

Predicted Mechanism of Action: Competitive Inhibition of COX Enzymes

It is hypothesized that 3-Benzyl-2-hydroxybenzoic acid will act as a competitive inhibitor of both COX-1 and COX-2, with a potential for greater selectivity towards COX-2. The carboxylic acid moiety is expected to form a key hydrogen bond with a conserved arginine residue in the active site of the COX enzymes, while the benzyl group may interact with a hydrophobic side pocket, potentially enhancing its affinity and selectivity for COX-2.[3]

Experimental Validation Workflow: From In Vitro to In Vivo

To validate the predicted anti-inflammatory activity and COX-2 selectivity, a multi-tiered experimental approach is recommended.

Workflow for Assessing Anti-Inflammatory Potential

Caption: A stepwise workflow for the experimental validation of the anti-inflammatory and analgesic potential of 3-Benzyl-2-hydroxybenzoic acid.

2.3.1. Detailed Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of a compound against COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare enzyme solutions in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent.

  • Incubation:

    • In a 96-well plate, add the test compound (3-Benzyl-2-hydroxybenzoic acid) at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

  • Detection:

    • The product of the COX reaction, prostaglandin E2 (PGE2), is quantified using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

2.3.2. Data Presentation: Comparative IC50 Values

The results of the COX inhibition assay should be summarized in a clear and concise table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-Benzyl-2-hydroxybenzoic acidPredicted ValuePredicted ValuePredicted Value
Salicylic AcidReference ValueReference ValueReference Value
Celecoxib (COX-2 selective)Reference ValueReference ValueReference Value

Predicted Therapeutic Target Class II: Cancer-Related Pathways

Numerous benzoic acid derivatives have demonstrated anticancer properties.[4] The structural features of 3-Benzyl-2-hydroxybenzoic acid suggest that it may also possess such activity through various mechanisms.

Histone Deacetylases (HDACs): Epigenetic Modulators

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Some hydroxybenzoic acid derivatives have been shown to inhibit HDACs, leading to the re-expression of tumor suppressor genes.

NF-κB and MAPK Signaling Pathways: Key Regulators of Cell Survival and Proliferation

The NF-κB and MAPK signaling pathways are crucial for cell survival, proliferation, and inflammation. Their dysregulation is a hallmark of many cancers. Dihydroxybenzoic acids have been shown to suppress the activation of NF-κB, a key transcription factor in inflammation and cancer.

Predicted Mechanism of Action: A Multi-pronged Attack on Cancer Cells

It is plausible that 3-Benzyl-2-hydroxybenzoic acid could exert its anticancer effects through a combination of mechanisms:

  • HDAC Inhibition: The carboxylic acid and hydroxyl groups may interact with the active site of HDAC enzymes.

  • Inhibition of Pro-survival Signaling: The compound may interfere with the activation of the NF-κB and MAPK pathways, leading to decreased proliferation and increased apoptosis of cancer cells.

Signaling Pathway of Predicted Anticancer Activity

G cluster_pathways Cellular Pathways cluster_effects Cellular Effects 3-B-2-HBA 3-Benzyl-2-hydroxybenzoic acid HDAC HDAC 3-B-2-HBA->HDAC Inhibits NFkB NF-κB Pathway 3-B-2-HBA->NFkB Inhibits MAPK MAPK Pathway 3-B-2-HBA->MAPK Inhibits Gene Tumor Suppressor Gene Expression HDAC->Gene Upregulates Proliferation Decreased Proliferation NFkB->Proliferation Promotes Apoptosis Increased Apoptosis NFkB->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Inhibits

Caption: Predicted multi-target mechanism of the anticancer activity of 3-Benzyl-2-hydroxybenzoic acid.

Experimental Validation Workflow: A Focus on Cancer Cell Biology

A series of in vitro experiments can be employed to investigate the potential anticancer properties of 3-Benzyl-2-hydroxybenzoic acid.

  • Cell Viability Assays:

    • Utilize various cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

    • Treat cells with a range of concentrations of the test compound.

    • Assess cell viability using an MTT or similar assay to determine the IC50.

  • HDAC Inhibition Assay:

    • Use a commercially available kit to measure the inhibition of HDAC activity in the presence of the compound.

  • Western Blot Analysis:

    • Probe for key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated forms of p65 and ERK) to assess their activation status.

    • Examine the expression of apoptosis-related proteins such as caspases.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[2] The synthesis of a series of analogs of 3-Benzyl-2-hydroxybenzoic acid would be invaluable for establishing a clear structure-activity relationship.

Proposed Synthetic Strategy

A plausible synthetic route to 3-Benzyl-2-hydroxybenzoic acid could involve the benzylation of a protected 2,3-dihydroxybenzoic acid derivative, followed by deprotection. The synthesis of various analogs could be achieved by using different substituted benzyl halides.

Key Structural Modifications for SAR Studies
  • Position of the Benzyl Group: Synthesize isomers with the benzyl group at other positions on the ring to assess the importance of the C-3 position.

  • Substituents on the Benzyl Ring: Introduce electron-donating or electron-withdrawing groups on the benzyl ring to probe the electronic requirements for activity.

  • Modifications of the Carboxylic Acid: Convert the carboxylic acid to an ester or amide to evaluate the importance of this group for target interaction.

Conclusion and Future Directions

While direct experimental data on 3-Benzyl-2-hydroxybenzoic acid is currently unavailable, a thorough analysis of its structural components allows for a strong, scientifically-grounded prediction of its therapeutic potential. The evidence points towards this compound being a promising candidate for development as an anti-inflammatory, analgesic, and potentially an anticancer agent. The key to unlocking its therapeutic value lies in the systematic experimental validation of these predictions.

This technical guide has provided a comprehensive roadmap for such an investigation, from initial in vitro screening to more complex cell-based and in vivo studies. The exploration of 3-Benzyl-2-hydroxybenzoic acid and its derivatives represents a fertile ground for novel drug discovery, with the potential to yield new therapeutic options for a range of diseases. It is our hope that this document will serve as a catalyst for further research into this intriguing and promising molecule.

References

  • Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
  • Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid.
  • Wikipedia. (2023, November 29). 3-Hydroxybenzoic acid.
  • Zhang, Y., et al. (2022).
  • Mocan, A., et al. (2022). An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. Molecules, 27(15), 4937.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Bayer AG. (1982). Process for the preparation of 3-hydroxybenzoic acid. U.S.
  • Li, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Beilstein Journal of Organic Chemistry, 14, 2696-2703.
  • Russell, W. R., & Duthie, G. G. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Journal of Agricultural and Food Chemistry, 62(28), 6529-6533.
  • Wikipedia. (2024, January 23). Salicylic acid.
  • BenchChem. (2023).
  • Ng, C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Biosciences and Medicines, 3(5), 1-8.
  • de Oliveira, A. M., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4983.
  • Varela-López, A., et al. (2021).
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • The Good Scents Company. (n.d.). meta-salicylic acid 3-hydroxybenzoic acid.
  • Università degli Studi di Milano. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. U.S.
  • Kumar, R., et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 27(13), 1141-1157.

Sources

In Silico Characterization of 3-Benzyl-2-hydroxybenzoic Acid: From Ligand Preparation to Dynamic Interaction Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico modeling workflow for 3-Benzyl-2-hydroxybenzoic acid , a lipophilic derivative of salicylic acid. This compound presents unique modeling challenges due to the steric bulk of the benzyl group at the 3-position (ortho to the phenolic hydroxyl) and its influence on the classic salicylate intramolecular hydrogen bonding network.

Executive Summary

3-Benzyl-2-hydroxybenzoic acid (3-BZA) represents a structural expansion of the salicylic acid pharmacophore. Unlike its parent compound, 3-BZA possesses a hydrophobic benzyl moiety at the 3-position, significantly altering its lipophilicity (LogP), steric profile, and potential binding selectivity for targets like Cyclooxygenase-2 (COX-2) and Sirtuin 5 (SIRT5) . This guide provides a rigorous, self-validating computational workflow to model 3-BZA interactions, moving from Quantum Mechanical (QM) ligand preparation to Molecular Dynamics (MD) simulation.

Part 1: Chemical Space & Ligand Preparation

Objective: Generate a thermodynamically valid 3D conformer of 3-BZA that accounts for intramolecular effects.

Structural Anomalies & Tautomerism

The core salicylate scaffold is defined by an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl (C2-OH) and the carboxyl group (C1-COOH). In 3-BZA, the benzyl group at C3 exerts a buttressing effect , potentially locking the C2-OH into a specific orientation and strengthening the IMHB. Standard force fields (e.g., OPLS3e or GAFF) may underestimate this effect without QM validation.

Protocol:

  • SMILES Entry: OC(=O)C1=C(O)C(CC2=CC=CC=C2)=CC=C1

  • Protonation State (Epik/Jaguar): Calculate pKa at pH 7.4. Salicylic acids typically have a pKa ~3.0. Thus, the carboxylate form (

    
    ) is dominant.
    
    • Critical Check: Ensure the phenolic proton remains protonated (pKa ~13).

  • DFT Optimization:

    • Theory Level: B3LYP/6-31G**++ (includes diffuse functions for the anionic carboxylate).

    • Solvation Model: Poisson-Boltzmann (PBF) in water.

    • Goal: Identify the global minimum energy conformer. Pay attention to the dihedral angle of the benzyl linker (

      
      ), which determines the "thickness" of the molecule.
      
Quantitative Data Summary
PropertyPredicted Value (Est.)Significance
MW 228.25 g/mol Fragment-like, suitable for hit-to-lead.
LogP ~3.8 - 4.2High lipophilicity (vs. Salicylic Acid LogP ~2.2). Good membrane permeability but risk of non-specific binding.
PSA ~60 ŲExcellent oral bioavailability profile.
Rotatable Bonds 3Benzyl rotation is the primary degree of freedom.

Part 2: Target Identification & Inverse Docking

Objective: Identify biological receptors where the 3-benzyl group enhances affinity over unsubstituted salicylic acid.

While salicylates classically target COX enzymes, the bulky 3-benzyl group suggests a need for a larger hydrophobic pocket.

Primary Targets:

  • COX-2 (PDB: 5KIR): The 3-benzyl group may extend into the hydrophobic channel usually occupied by the arachidonic acid tail, potentially conferring COX-2 selectivity over COX-1.

  • SIRT5 (PDB: 4G1C): 2-hydroxybenzoic acid derivatives are known "warheads" for Sirtuin 5 inhibition. The benzyl group may interact with the NAD+ binding pocket residues (e.g., Tyr102, Arg105).

Part 3: Molecular Docking Protocol

Objective: Predict the binding pose and affinity of 3-BZA.

Grid Generation (COX-2 Case Study)

Standard rigid-receptor docking may fail because the benzyl group requires the enzyme to undergo minor induced-fit adjustments.

  • Center: Defined by the Arg120 and Tyr355 gatekeeper residues.

  • Box Size: 25 Å x 25 Å x 25 Å (Expanded to accommodate the benzyl extension).

  • Constraints: Hydrogen bond constraint on Arg120 (essential for salicylate anchoring).

Induced Fit Docking (IFD) Workflow

We utilize an IFD protocol to allow side-chain flexibility in the receptor.

  • Initial Glide Docking: Softened potential (Van der Waals radii scaled by 0.5) to generate initial poses despite steric clashes.

  • Prime Refinement: Residues within 5.0 Å of the benzyl moiety are refined using Prime (molecular mechanics).

  • Redocking: The ligand is redocked into the optimized receptor structure using extra-precision (XP) scoring.

Success Metric: The carboxylate must form a salt bridge with Arg120. The benzyl group should orient away from the solvent, burying itself in the hydrophobic channel (Val349, Leu352).

Part 4: Molecular Dynamics (MD) Simulation

Objective: Validate the temporal stability of the predicted binding pose.

Docking provides a static snapshot; MD reveals if the benzyl group causes the ligand to drift due to steric strain.

System Setup
  • Force Field: CHARMM36m (best for protein-small molecule complexes) or OPLS4.

  • Solvation: TIP3P water box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove bad contacts.

  • NVT Equilibration: 100 ps at 300 K (restrain ligand heavy atoms).

  • NPT Equilibration: 100 ps at 1 atm.

  • Production Run: 50 - 100 ns. Unrestrained.

Analysis Metrics (Self-Validation)
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å) relative to the protein backbone.

  • Hydrogen Bond Occupancy: The Arg120-Carboxylate H-bond should exist for >80% of the simulation time.

  • MM/GBSA Free Energy: Calculate

    
     using snapshots from the last 10 ns. A value < -8.0 kcal/mol indicates a strong binder.
    

Part 5: Visualization & Logic Mapping

Computational Workflow Diagram

The following diagram outlines the logical flow from chemical structure to validated interaction model.

G cluster_0 Ligand Prep cluster_1 Docking (IFD) cluster_2 Validation (MD) L1 3-BZA SMILES L2 DFT Optimization (B3LYP/6-31G**) L1->L2 L3 pKa Calculation (Anionic State) L2->L3 D1 Grid Gen (Arg120 Focus) L3->D1 Input D2 Soft Docking D1->D2 D3 Prime Refinement (Side-chain Opt) D2->D3 M1 System Build (TIP3P/Ions) D3->M1 Best Pose M2 100ns Simulation M1->M2 M3 MM/GBSA Binding Energy M2->M3

Caption: End-to-end computational workflow for 3-BZA modeling, emphasizing QM preparation and Induced Fit Docking.

Interaction Mechanism (COX-2)

This diagram illustrates the hypothesized binding mode of 3-BZA within the COX-2 active site.

Interaction Carboxyl Carboxylate (-) Arg120 Arg120 (+) Carboxyl->Arg120 Salt Bridge Tyr355 Tyr355 Carboxyl->Tyr355 H-Bond Hydroxyl 2-Hydroxyl Hydroxyl->Carboxyl Intra-H-Bond Benzyl 3-Benzyl Group HydroPocket Hydrophobic Channel (Val349, Leu352) Benzyl->HydroPocket Hydrophobic/VdW

Caption: Interaction map of 3-BZA in COX-2. Note the critical salt bridge with Arg120 and benzyl occupation of the hydrophobic pocket.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Source: J-Stage (Chem. Pharm. Bull.) URL:[Link]

  • Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. Source: PubMed URL:[Link]

  • Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Source: National Institutes of Health (PMC) URL:[Link]

Methodological & Application

experimental protocol for 3-Benzyl-2-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, scalable, and highly regioselective protocol for the synthesis of 3-benzyl-2-hydroxybenzoic acid (CAS: 321-02-8).

Context: 3-Benzyl-2-hydroxybenzoic acid is a critical scaffold in medicinal chemistry, serving as a pharmacophore in BTK inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and lipoxygenase inhibitors.[1] While industrial routes often utilize the Kolbe-Schmitt reaction (high-pressure CO₂), this method frequently suffers from poor regioselectivity (yielding mixtures of 3- and 5-substituted isomers) and requires specialized autoclave equipment.[1]

Proposed Solution: This application note details a two-step "Bench-to-Pilot" protocol designed for pharmaceutical discovery and early development.

  • Step 1: Magnesium-mediated ortho-specific formylation of 2-benzylphenol to generate 3-benzylsalicylaldehyde.[1]

  • Step 2: Pinnick oxidation of the aldehyde to the target carboxylic acid.

Key Advantages:

  • Regiocontrol: >98% selectivity for the 3-position (ortho) due to magnesium coordination.[1]

  • Safety: Avoids pyrophoric organolithiums (DoM routes) and high-pressure autoclaves.

  • Purity: Self-purifying intermediate (aldehyde) allows for easy isolation before the final oxidation.[1]

Mechanistic Rationale

The synthesis relies on the "Closed-Shell Metal Template" effect.[1]

  • Magnesium Coordination (Step 1): In the presence of Magnesium Chloride (

    
    ) and Triethylamine (
    
    
    
    ), the phenolic oxygen coordinates to the Mg(II) center. This forms a rigid phenoxide-magnesium complex.[1]
  • Ortho-Direction: Paraformaldehyde generates a reactive formaldehyde equivalent.[1] The magnesium ion acts as a Lewis acid, coordinating the formaldehyde and positioning it exclusively at the ortho position (C6 of the phenol, which becomes C3 of the final acid) via a 6-membered transition state. The bulky benzyl group at C2 prevents substitution at that position, and the coordination prevents para attack.

  • Scavenger-Assisted Oxidation (Step 2): The Pinnick oxidation (

    
    ) is chosen over Jones or Permanganate oxidations to prevent oxidation of the benzylic methylene group (
    
    
    
    ), ensuring the benzyl moiety remains intact.
Synthesis Pathway Diagram

SynthesisPathway Start 2-Benzylphenol (Starting Material) Complex Mg-Phenoxide Intermediate (Coordination Complex) Start->Complex MgCl2, Et3N ACN, Reflux Aldehyde 3-Benzylsalicylaldehyde (Isolated Intermediate) Complex->Aldehyde (CH2O)n Ortho-Formylation Target 3-Benzyl-2-hydroxybenzoic Acid (Target Product) Aldehyde->Target NaClO2, H2O2 Pinnick Oxidation

Figure 1: Reaction pathway highlighting the magnesium-directed regioselectivity.[1]

Experimental Protocol

Reagents and Materials
ComponentGrade/PurityRole
2-Benzylphenol >98%Substrate
Magnesium Chloride (anhydrous) >98%Coordinating Lewis Acid
Paraformaldehyde Reagent GradeFormyl Source
Triethylamine (Et3N) >99%Base
Acetonitrile (ACN) AnhydrousSolvent (Step 1)
Sodium Chlorite (NaClO2) 80%Oxidant (Step 2)
2-Methyl-2-butene Reagent GradeChlorine Scavenger
Sulfamic Acid >99%Chlorite scavenger (Alternative)
Step 1: Synthesis of 3-Benzylsalicylaldehyde

Rationale: Direct carboxylation is difficult to control.[1][2] Formylation creates a distinct intermediate that can be purified, ensuring the final acid is free of the 5-isomer.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Charging: Add Magnesium Chloride (11.4 g, 120 mmol, 1.2 equiv) and anhydrous Acetonitrile (150 mL). Stir to form a suspension.

  • Substrate Addition: Add 2-Benzylphenol (18.4 g, 100 mmol, 1.0 equiv) and Triethylamine (37.5 g, 52 mL, 3.7 equiv).

    • Observation: The mixture will likely turn a yellowish/opaque color as the Mg-phenoxide forms.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Formylation: Add Paraformaldehyde (20.0 g, ~6.6 equiv of formaldehyde units) in one portion.

  • Reaction: Heat the mixture to reflux (82°C) . Maintain reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1).[1] The starting phenol (Rf ~0.6) should disappear, and a new aldehyde spot (Rf ~0.7, bright yellow under UV) should appear.[1]

  • Quench: Cool the reaction to RT. Pour the mixture into 10% HCl (300 mL) and stir vigorously for 30 minutes. This breaks the Mg-complex and hydrolyzes the imine intermediates.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is usually sufficient for the next step. If high purity is required, perform flash chromatography (SiO2, 0-5% EtOAc in Hexanes).[1]

    • Yield Target: 85-90% (Yellow oil or low-melting solid).[1]

Step 2: Pinnick Oxidation to 3-Benzyl-2-hydroxybenzoic Acid

Rationale: Pinnick oxidation is mild and avoids oxidizing the benzyl group to a benzoyl group (which would happen with Permanganate).

  • Setup: 1 L round-bottom flask with stir bar.

  • Solvent Prep: Dissolve the 3-Benzylsalicylaldehyde (17.0 g, ~80 mmol) from Step 1 in t-Butanol (250 mL) and Tetrahydrofuran (THF) (50 mL). Add 2-Methyl-2-butene (30 mL) as a scavenger for hypochlorite.[1]

  • Oxidant Prep: In a separate beaker, dissolve Sodium Chlorite (27.1 g, ~240 mmol, 3 equiv) and Sodium Dihydrogen Phosphate (

    
    , 38.4 g, 320 mmol) in Water  (100 mL).
    
  • Addition: Add the aqueous oxidant solution to the organic aldehyde solution dropwise over 30 minutes using an addition funnel.

    • Temperature Control: Maintain the internal temperature between 20–25°C using a water bath if necessary. The reaction is slightly exothermic.

  • Reaction: Stir vigorously at RT for 3–12 hours.

    • Monitoring: TLC should show disappearance of the aldehyde and appearance of a baseline spot (acid).

  • Workup:

    • Concentrate the mixture in vacuo to remove t-BuOH and THF.[1]

    • The residue will be an aqueous slurry. Dilute with water (100 mL).

    • Basify: Add 1M NaOH until pH > 10. (This solubilizes the product as the carboxylate salt and allows extraction of non-acidic impurities).

    • Wash: Extract the basic aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde or neutral byproducts. Discard the ether layer.

    • Acidify: Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.[3]

  • Isolation: Filter the white solid. Wash with cold water.[1] Dry in a vacuum oven at 45°C.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene if necessary.[1]

Validation & Quality Control

Every batch must pass the following "Self-Validating" checkpoints:

CheckpointMethodAcceptance CriteriaFailure Mode Analysis
Intermediate Identity 1H NMR (CDCl3)Distinct Aldehyde singlet at ~11.2 ppm .[1]Absence = Failed formylation.[1]
Regioselectivity 1H NMR (Aromatic)Doublet-Doublet-Triplet pattern.[1] 3 aromatic protons.[1][3][4]Complex multiplet = Mixture of 3- and 5-isomers.[1]
Final Purity HPLC (C18)>98% Area Under Curve.Impurity at RRT 0.9 often unreacted aldehyde.[1]
Functional Group IR SpectroscopyBroad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹).[1]Sharp C=O >1700 cm⁻¹ indicates ester or non-H-bonded acid.[1]
Workflow Logic Diagram

Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation S1_Mix Mix 2-Benzylphenol + MgCl2 + Et3N S1_Add Add Paraformaldehyde S1_Mix->S1_Add S1_Reflux Reflux 4-6h (ACN) S1_Add->S1_Reflux S1_Quench Acidic Quench (HCl) S1_Reflux->S1_Quench S2_Prep Dissolve Intermediate in tBuOH/Scavenger S1_Quench->S2_Prep Isolate Intermediate S2_Add Add NaClO2/NaH2PO4 (aq) S2_Prep->S2_Add S2_React Stir RT 3-12h S2_Add->S2_React S2_Purify Acid/Base Extraction S2_React->S2_Purify Final Pure 3-Benzyl-2-hydroxybenzoic Acid S2_Purify->Final Recrystallize

Figure 2: Operational workflow for the two-stage synthesis.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[1] Link

    • Grounding: Establishes the MgCl2-mediated regioselective formyl
  • Pinnick, H. W., & Kraus, G. A. (1980).[1] Oxidation of α,β-unsaturated aldehydes.[1] The Journal of Organic Chemistry, 45(6), 1175-1176.[1] Link[1]

    • Grounding: The authoritative source for the mild chlorite oxid
  • Lindsey, A. S., & Jeskey, H. (1957).[1][2] The Kolbe-Schmitt Reaction.[1][2][5][6][7] Chemical Reviews, 57(4), 583-620.[1] Link[1]

    • Grounding: Reference for the alternative industrial route and its regioselectivity limit
  • PubChem Compound Summary. (2025). Benzyl 3-hydroxybenzoate vs 3-Benzylsalicylic acid.[1] National Library of Medicine. Link[1]

    • Grounding: Verification of chemical structure and nomenclature (distinguishing the acid

Sources

Application Note: Quantitative Analysis of 3-Benzyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Benzyl-2-hydroxybenzoic acid is a significant organic molecule, often encountered as an intermediate in pharmaceutical synthesis or as a related substance in drug products. Its accurate quantification is critical for ensuring product quality, stability, and safety in regulated environments. This document provides detailed analytical procedures for the precise measurement of 3-Benzyl-2-hydroxybenzoic acid in various sample matrices, tailored for researchers, quality control analysts, and drug development professionals.

This guide presents two robust analytical techniques: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols are designed to be self-validating, with explanations grounded in established analytical principles and regulatory expectations.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC is the gold standard for the analysis of moderately polar organic acids like 3-Benzyl-2-hydroxybenzoic acid.[1][2] The method separates the analyte from other matrix components based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. By acidifying the mobile phase, the carboxyl group of the analyte is protonated, ensuring good retention and sharp peak shape.[2][3] Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing it to a calibration curve prepared from reference standards.

Experimental Protocol: HPLC-UV

1.2.1. Reagents and Materials

  • Reference Standard: 3-Benzyl-2-hydroxybenzoic acid (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Formic acid (or Phosphoric acid)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

  • Syringe Filters: 0.45 µm PTFE or PVDF

1.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatographic software for instrument control, data acquisition, and processing.

1.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). The mobile phase composition will be delivered isocratically or as a gradient. A typical starting point is a 60:40 (v/v) mixture of Solvent A and Solvent B.[3] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Benzyl-2-hydroxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the sample diluent.

1.2.4. Sample Preparation

  • Solid Samples (e.g., Drug Substance): Accurately weigh a known amount of the sample, dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • Liquid Samples (e.g., Formulation): Dilute a known volume of the sample with the diluent to bring the concentration of the analyte into the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

1.2.5. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% (0.1% Formic Acid in Water) : 40% (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at ~230 nm and ~300 nm (monitor for specificity)
Run Time Approximately 15 minutes

1.2.6. Data Analysis and Quantification

  • Inject the calibration standards to establish a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared samples.

  • Quantify the amount of 3-Benzyl-2-hydroxybenzoic acid in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification A Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) E Set HPLC Parameters (Flow, Temp, Wavelength) A->E B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject Calibration Standards C->F D Prepare Sample (Dissolve/Dilute & Filter) H Inject Samples D->H E->F G Generate Calibration Curve (Peak Area vs. Conc.) F->G J Calculate Concentration using Calibration Curve G->J I Integrate Sample Peak H->I I->J K Report Results J->K

Caption: Workflow for HPLC-UV quantification of 3-Benzyl-2-hydroxybenzoic acid.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique.[4][5] Due to the low volatility of carboxylic acids, a derivatization step is required to convert 3-Benzyl-2-hydroxybenzoic acid into a more volatile and thermally stable compound. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information for unambiguous identification.

Experimental Protocol: GC-MS

2.2.1. Reagents and Materials

  • Reference Standard: 3-Benzyl-2-hydroxybenzoic acid (≥98% purity)

  • Solvents: Pyridine (anhydrous), Dichloromethane (GC grade), Hexane (GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 3-Hydroxy-4-methoxybenzoic acid).

2.2.2. Instrumentation

  • Gas Chromatograph with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole).

  • GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data System: Software for instrument control, data acquisition, and spectral analysis.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Dichloromethane or another suitable volatile solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in Dichloromethane.

  • Calibration Standards: In separate GC vials, add appropriate aliquots of the Standard Stock Solution and a constant amount of the Internal Standard Stock Solution.

2.2.4. Sample Preparation and Derivatization

  • Extraction: If the analyte is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the acidic components.

  • Drying: Evaporate the solvent from the sample extract or an aliquot of the calibration standard to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool to room temperature before injection into the GC-MS.

2.2.5. GC-MS Conditions

ParameterRecommended Setting
Injector Temp 280 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification

2.2.6. Data Analysis and Quantification

  • Identification: Confirm the identity of the derivatized analyte by comparing its retention time and mass spectrum with that of a reference standard.

  • Quantification (SIM mode): Monitor characteristic ions of the derivatized analyte and the internal standard.

  • Calibration: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculation: Determine the concentration of the analyte in the sample using the response ratio and the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Processing & Quantification A Prepare Standards & Samples B Add Internal Standard A->B C Evaporate to Dryness B->C D Add Pyridine & BSTFA C->D E Heat at 70°C for 30 min D->E F Set GC-MS Parameters (Oven, Temps, SIM ions) E->F G Inject Derivatized Standards F->G H Inject Derivatized Samples F->H I Generate Calibration Curve (Area Ratio vs. Conc.) G->I J Identify by RT & Mass Spectrum H->J K Calculate Concentration using Response Ratio I->K J->K L Report Results K->L

Caption: Workflow for GC-MS quantification of 3-Benzyl-2-hydroxybenzoic acid.

Part 3: Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The protocols described herein should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a quantitative impurity or assay method.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (DAD), no interference at the analyte's retention time from placebo or known impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for spiked samples at multiple levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10% at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied.

References

  • Vertex AI Search Result 1. (N.A.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS.
  • Vertex AI Search Result 2. (N.A.). Method Development and Validation of Preservatives Determination.... Taylor & Francis.
  • Vertex AI Search Result 3. (N.A.). HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.
  • Vertex AI Search Result 4. (N.A.). Established methods and comparison of 10 organic acids.... Taylor & Francis.
  • Vertex AI Search Result 9. (N.A.). Analytical methods for the determination of pharmaceuticals.... csbsju.
  • Vertex AI Search Result 11. (N.A.). Gas Chromatography–Mass Spectrometry Analysis.... Oxford Academic.
  • Vertex AI Search Result 15. (N.A.). Separation of Salicylic Acid Impurities.... Agilent.
  • Vertex AI Search Result 17. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Vertex AI Search Result 24. (N.A.). ICH Q2(R2) Validation of analytical procedures. EMA.
  • Vertex AI Search Result 28. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Vertex AI Search Result 32. (2016). HPLC method validation and application for organic acid analysis.... SciSpace.

Sources

Application Note: A Methodological Framework for Investigating the Anti-Inflammatory Potential of 3-Benzyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. 3-Benzyl-2-hydroxybenzoic acid, a structural analog of salicylic acid, represents a promising but under-investigated chemical entity. This document provides a comprehensive methodological framework for the systematic evaluation of its anti-inflammatory properties. We outline a tiered approach, beginning with robust in vitro screening assays to establish primary activity and progressing to mechanistic studies to elucidate the molecular pathways involved. Finally, we detail a well-established in vivo model for assessing efficacy in a physiological context. This guide is designed to provide researchers with the necessary protocols and theoretical rationale to rigorously investigate the therapeutic potential of 3-Benzyl-2-hydroxybenzoic acid and other novel compounds.

Introduction: The Rationale for Investigating New Anti-Inflammatory Agents

The inflammatory response is a complex and tightly regulated process essential for host defense against pathogens and tissue injury.[1][2] Key cellular players, such as macrophages, release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (PGs), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] This process is primarily orchestrated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which acts as a master regulator of inflammatory gene expression.[1][4]

While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with significant side effects.[5] This necessitates the development of new therapeutic agents. Hydroxybenzoic acids and their derivatives are a class of compounds found in many plants that have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[6][7] For instance, certain hydroxybenzoic acids are known to modulate the NF-κB pathway and suppress the activation of the NLRP3 inflammasome.[6][8]

3-Benzyl-2-hydroxybenzoic acid, as a derivative of salicylic acid (2-hydroxybenzoic acid), is a logical candidate for anti-inflammatory screening. Its unique structural modification—the addition of a benzyl group—may alter its potency, selectivity, or pharmacokinetic properties compared to its parent compound. This guide provides the experimental blueprint to test this hypothesis.

Hypothesized Mechanism of Action

Based on the known activity of related phenolic acids, we can hypothesize potential mechanisms of action for 3-Benzyl-2-hydroxybenzoic acid. The primary inflammatory cascade involves the activation of NF-κB and the subsequent production of inflammatory mediators by enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). A novel compound may interfere at one or multiple points in this pathway.

Inflammatory_Pathway cluster_0 Cytoplasm cluster_1 Pro-inflammatory Mediators LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88 IkB p-IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS Cytokines TNF-α, IL-6 Gene->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation NO->Inflammation Compound 3-Benzyl-2- hydroxybenzoic acid Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition Compound->COX2 Potential Inhibition Compound->iNOS Potential Inhibition

Caption: Hypothesized sites of action for 3-Benzyl-2-hydroxybenzoic acid.

Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for efficiently characterizing a novel compound. We propose a three-tiered workflow starting with broad screening, followed by detailed mechanistic analysis, and culminating in in vivo validation.

Experimental_Workflow Tier1 Tier 1: In Vitro Primary Screening Cytotoxicity Protocol 1.1: Cytotoxicity Assay (MTT/LDH) Tier2 Tier 2: In Vitro Mechanistic Studies COX_Assay Protocol 2.1: COX-1/COX-2 Inhibition Assay Tier3 Tier 3: In Vivo Proof-of-Concept Paw_Edema Protocol 3.1: Carrageenan-Induced Paw Edema NO_Assay Protocol 1.2: Nitric Oxide (NO) Assay Cytotoxicity->NO_Assay ELISA Protocol 1.3: Cytokine ELISA (TNF-α, IL-6) NO_Assay->ELISA WB Protocol 2.2: NF-κB Western Blot COX_Assay->WB Histo Histopathology Paw_Edema->Histo

Caption: A three-tiered workflow for anti-inflammatory drug discovery.

PART 1: In Vitro Primary Screening

Objective: To determine if 3-Benzyl-2-hydroxybenzoic acid possesses anti-inflammatory activity at non-toxic concentrations in a relevant cell model. The murine macrophage cell line RAW 264.7 is a standard model for this purpose.[9]

Protocol 1.1: Determination of Non-Cytotoxic Concentration Range

Rationale: It is imperative to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. This protocol establishes the safe concentration range for subsequent experiments.

Methodology (MTT Assay):

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 3-Benzyl-2-hydroxybenzoic acid (e.g., 1 µM to 200 µM) in complete cell culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for further assays.

Protocol 1.2: Nitric Oxide (NO) Inhibition Assay

Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a large output of nitric oxide, a key inflammatory mediator.[9] Measuring the stable breakdown product, nitrite, in the culture supernatant using the Griess reaction is a reliable indicator of iNOS activity.[10][11]

Methodology (Griess Assay):

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 1.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of 3-Benzyl-2-hydroxybenzoic acid. Incubate for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well.

  • Absorbance Reading: Immediately measure the absorbance at 540 nm.[10]

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

Rationale: TNF-α and IL-6 are pivotal cytokines that amplify the inflammatory response.[12] Quantifying their secretion using an Enzyme-Linked Immunosorbent Assay (ELISA) provides direct evidence of an anti-inflammatory effect.

Methodology (Sandwich ELISA):

  • Sample Collection: Use the cell culture supernatants collected from the same experiment as the Griess Assay (Protocol 1.2).

  • ELISA Procedure: Follow the manufacturer's protocol for a commercial human TNF-α or IL-6 ELISA kit.[13][14] A general procedure is as follows:

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine overnight.[14]

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add standards and experimental supernatants to the wells and incubate for 1-2 hours.[15]

    • Detection Antibody: Add a biotinylated detection antibody and incubate.

    • Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate.

    • Substrate Addition: Add a TMB substrate solution to develop color.

    • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of cytokine inhibition.

Table 1: Representative Data Summary for In Vitro Screening
Parameter 3-Benzyl-2-hydroxybenzoic acid
CC₅₀ (µM) > 200
NO Inhibition IC₅₀ (µM) [Insert Value]
TNF-α Inhibition IC₅₀ (µM) [Insert Value]
IL-6 Inhibition IC₅₀ (µM) [Insert Value]
CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration.

PART 2: In Vitro Mechanistic Studies

Objective: To identify the molecular target(s) of 3-Benzyl-2-hydroxybenzoic acid within the inflammatory pathway.

Protocol 2.1: Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is the primary mechanism of action for most NSAIDs.[16][17] A cell-free enzymatic assay can determine if the compound directly inhibits COX activity.

Methodology (Fluorometric or Colorimetric Assay):

  • Assay Preparation: Utilize a commercial COX inhibitor screening kit (either COX-1 or COX-2).[18][19]

  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and human recombinant COX-2 enzyme according to the kit's instructions.[18]

  • Inhibitor Incubation: In a 96-well plate, add the COX enzyme, buffer, and various concentrations of 3-Benzyl-2-hydroxybenzoic acid. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control. Incubate for 10-15 minutes at 37°C.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[20]

  • Signal Detection: After the specified reaction time, measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance as directed by the kit protocol.[19]

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value. Repeat the assay with the COX-1 enzyme to assess selectivity.

Protocol 2.2: Western Blot Analysis of the NF-κB Pathway

Rationale: To determine if the compound's anti-inflammatory effects stem from the inhibition of the upstream NF-κB signaling cascade.[21] This is assessed by measuring the phosphorylation and degradation of IκBα (an inhibitory protein) and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.

Methodology:

  • Cell Treatment & Lysis:

    • Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.[22]

    • For nuclear translocation, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IκBα, anti-IκBα, anti-p65, and anti-β-actin (for cytoplasmic loading control) or anti-Lamin B1 (for nuclear loading control).[22]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • Analysis: Quantify band intensities using densitometry software. A decrease in phospho-IκBα levels and a reduction in nuclear p65 in compound-treated samples would indicate inhibition of the NF-κB pathway.

PART 3: In Vivo Proof-of-Concept

Objective: To confirm the anti-inflammatory activity of 3-Benzyl-2-hydroxybenzoic acid in a well-established animal model of acute inflammation.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[25][26] Carrageenan injection induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[27]

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.[28]

  • Grouping and Dosing:

    • Divide animals into groups (n=6):

      • Group 1: Vehicle Control (e.g., 0.5% CMC, orally)

      • Group 2: Carrageenan Control (Vehicle + Carrageenan)

      • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, orally + Carrageenan)

      • Group 4-5: Test Groups (e.g., 50 and 100 mg/kg 3-Benzyl-2-hydroxybenzoic acid, orally + Carrageenan)

    • Administer the vehicle, standard drug, or test compound one hour before carrageenan injection.

  • Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc = Average edema volume of the control group, and Vt = Average edema volume of the treated group.

  • Optional Follow-up: At the end of the experiment, paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and for biochemical analysis of inflammatory markers (e.g., MPO, cytokines).[28]

Table 2: Representative Data Summary for In Vivo Paw Edema Assay
Treatment Group Dose (mg/kg) Mean Edema Volume (mL) at 3h % Inhibition of Edema
Carrageenan Control --[Insert Value]0%
Indomethacin 10[Insert Value][Insert Value]
Compound (Low Dose) 50[Insert Value][Insert Value]
Compound (High Dose) 100[Insert Value][Insert Value]

Summary and Future Directions

This application note provides a validated, step-wise strategy to comprehensively evaluate the anti-inflammatory potential of 3-Benzyl-2-hydroxybenzoic acid. Positive results from this workflow—specifically, dose-dependent inhibition of NO and pro-inflammatory cytokines in vitro, a clear molecular mechanism such as COX-2 or NF-κB inhibition, and significant reduction of edema in vivo—would provide a strong foundation for further pre-clinical development. Future studies could explore its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis), conduct detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and perform comprehensive safety toxicology assessments.

References

  • Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Zarghi, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(9), 2845. [Link]

  • Zarghi, A., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 15(6), 664-673. [Link]

  • Barreca, D., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs Website. [Link]

  • Gomes, C., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals, 15(5), 588. [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1435-1448. [Link]

  • Nile, S. H., & Park, S. W. (2014). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 19(9), 13997-14020. [Link]

  • McCarty, M. F. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13, 63. [Link]

  • Soni, R. K., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Tazarour, K., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • El-Gamal, A. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5434. [Link]

  • Pérez-García, F., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(13), 5220. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Csepregi, R., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Biomedical Reports, 15(3), 74. [Link]

  • Park, J. S., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors, 13(1), 882-895. [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 4359247. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad Website. [Link]

  • Munir, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6245. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics Website. [Link]

  • Invitrogen. (n.d.). TNF-α (free) ELISA. Invitrogen Website. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie Website. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia Website. [Link]

  • Cell Sciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human. Cell Sciences Website. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate Website. [Link]

  • Zuo, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, S5, 003. [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 749. [Link]

  • Leinco Technologies. (n.d.). General Western Blot Protocol. Leinco Technologies Website. [Link]

  • Nile, S. H., & Keum, Y. S. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Journal of Chromatographic Science, 54(8), 1337-1346. [Link]

  • Rajkumar, V., et al. (2011). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Pharmacy Research, 4(10), 3465-3467. [Link]

  • LI-COR Biosciences. (n.d.). NF-κB Signaling. LI-COR Biosciences Website. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Website. [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(6), 998. [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Creative Bioarray Website. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate Website. [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute Website. [Link]

Sources

Application Note: Evaluation of Antioxidant Activity of 3-Benzyl-2-hydroxybenzoic Acid

[1]

Introduction & Chemical Logic (SAR)

3-Benzyl-2-hydroxybenzoic acid (3-Benzylsalicylic acid) presents a unique pharmacological profile compared to its parent compound, salicylic acid. To accurately assess its antioxidant potential, one must understand its Structure-Activity Relationship (SAR).

  • The Salicylate Paradox: Salicylic acid derivatives often perform poorly in standard electron transfer assays (like DPPH) due to the strong intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylic acid. This "locks" the hydrogen, preventing its donation to stable radicals.

  • The Benzyl Factor: The addition of a benzyl group at the C3 position significantly increases lipophilicity (LogP ~4.0). This suggests the compound is more likely to localize in lipid bilayers, potentially acting as a chain-breaking antioxidant in membrane systems rather than in aqueous phases.

  • Mechanistic Target: Salicylates are potent scavengers of the Hydroxyl Radical (•OH) , often acting as "traps" to form dihydroxybenzoic acids (e.g., 2,3-DHBA or 2,5-DHBA).

Therefore, a standard antioxidant panel is insufficient. This protocol prioritizes assays relevant to lipophilic salicylates: Hydroxyl Radical Scavenging and Lipid Peroxidation Inhibition, while using DPPH only as a comparative baseline.

Materials & Reagents

Critical Solvent Note: 3-Benzyl-2-hydroxybenzoic acid is practically insoluble in water.[1] All stock solutions must be prepared in DMSO (Dimethyl sulfoxide) or Ethanol .

ReagentGrade/PurityPurpose
3-Benzyl-2-hydroxybenzoic acid >98% HPLCTest Compound
DMSO Cell Culture GradeSolvent (Stock)
2-Deoxy-D-ribose Analytical•OH Target
Thiobarbituric Acid (TBA) >99%Chromogen
Trichloroacetic Acid (TCA) ACS ReagentProtein Precipitant
DPPH Stable RadicalBaseline Assay
FeSO₄ / H₂O₂ Reagent GradeFenton Reaction Source
Trolox StandardPositive Control (Water soluble)
α-Tocopherol StandardPositive Control (Lipid soluble)

Experimental Protocols

Protocol A: Sample Preparation (Stock Solutions)
  • Objective: Create a stable, precipitation-free stock.

  • Method:

    • Weigh 10 mg of 3-Benzyl-2-hydroxybenzoic acid.

    • Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL (approx. 43 mM) stock.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Working Solutions: Dilute with PBS (pH 7.4) or Ethanol immediately before use. Note: Final DMSO concentration in cell assays should be <0.1%.

Protocol B: Hydroxyl Radical Scavenging (Deoxyribose Assay)
  • Rationale: This is the gold standard for salicylates. The compound competes with deoxyribose for •OH radicals generated by the Fenton reaction.

  • Mechanism: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Workflow Diagram

HydroxylScavengingStartStartMixReaction Mixture:FeCl3 + Ascorbic Acid + EDTA+ H2O2 + DeoxyriboseStart->MixSampleAdd Test Compound(10 - 200 µM)Mix->SampleCompetitionIncubateIncubate37°C for 1 hourSample->IncubateStopAdd TBA + TCA(Stop Reaction)Incubate->StopBoilBoil100°C for 15 minStop->BoilChromogen FormationReadRead Absorbance@ 532 nmBoil->Read

Figure 1: Workflow for the Deoxyribose Hydroxyl Radical Scavenging Assay.

Step-by-Step Procedure:
  • Reaction Mixture: Prepare the following in a test tube (Total Vol: 1 mL):

    • buffer (KH₂PO₄-KOH, 20 mM, pH 7.4)

    • Deoxyribose (2.8 mM final)

    • FeCl₃ (20 µM)[2]

    • EDTA (100 µM)

    • H₂O₂ (1 mM)

    • Ascorbic Acid (100 µM)

    • Test Compound: Add 10–200 µL of various concentrations.

  • Incubation: Incubate at 37°C for 60 minutes .

  • Development: Add 1 mL of 1% (w/v) TBA (in 50 mM NaOH) and 1 mL of 2.8% (w/v) TCA.

  • Chromogenesis: Heat in a boiling water bath (100°C) for 15 minutes. A pink chromogen indicates oxidative damage to deoxyribose.

  • Measurement: Cool to room temperature and measure absorbance at 532 nm .

Protocol C: Lipid Peroxidation Inhibition (TBARS)
  • Rationale: Due to the benzyl group, this compound targets lipid environments. This assay measures the prevention of lipid degradation (malondialdehyde formation).

  • Substrate: Egg yolk homogenate or Linoleic acid emulsion.

Step-by-Step Procedure:
  • Substrate Prep: Prepare 10% (w/v) egg yolk homogenate in PBS (pH 7.4).

  • Induction: Mix 0.5 mL homogenate with 0.1 mL of test compound (dissolved in EtOH/DMSO).

  • Peroxidation: Initiate by adding 0.05 mL FeSO₄ (0.07 M). Incubate at 37°C for 30 minutes .

  • Stop & Develop: Add 1.5 mL of 20% Acetic acid (pH 3.5), 1.5 mL of 0.8% TBA, and 0.2 mL of 8.1% SDS.

  • Heat: Vortex and heat at 95°C for 60 minutes.

  • Extraction (Critical for Lipophilic compounds): After cooling, add 5 mL n-butanol:pyridine (15:1), vortex vigorously, and centrifuge at 4000 rpm for 10 min.

  • Read: Measure the absorbance of the organic (upper) layer at 532 nm .

Protocol D: DPPH Radical Scavenging (Negative Control)
  • Rationale: To verify the "Salicylate Paradox." Expect high IC50 values (low activity). This serves as a specificity control.[3]

Step-by-Step Procedure:
  • DPPH Stock: Prepare 0.1 mM DPPH in Methanol.

  • Assay: Mix 100 µL of test compound (in Methanol) with 2.9 mL of DPPH solution.

  • Incubation: Incubate in the dark for 30 minutes at Room Temp.

  • Read: Measure absorbance at 517 nm .

  • Note: If the solution turns turbid (due to low solubility of the benzyl derivative in pure methanol), add 10% DMSO.

Data Analysis & Interpretation

Calculation of Scavenging Activity

For all assays, calculate the percentage inhibition using:

  • 
     : Absorbance of the reaction without the test compound.
    
  • 
     : Absorbance of the reaction containing the test compound.
    
Determining IC50

Plot % Inhibition (y-axis) vs. Concentration (x-axis) . Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 (concentration required to inhibit 50% of radicals).

Expected Results Table
AssayExpected ActivityInterpretation
DPPH Low / NoneIntramolecular H-bond prevents H-donation.
•OH Scavenging HighSalicylate ring effectively traps •OH radicals.
Lipid Peroxidation Moderate/HighBenzyl group facilitates membrane insertion and protection.

Troubleshooting & Critical Parameters (Expertise)

Interference with Iron (Chelation)

Salicylic acid derivatives can chelate Iron (Fe³⁺). In the Deoxyribose assay (Protocol B), if the compound chelates iron too strongly, it may prevent the Fenton reaction rather than scavenging the radical.

  • Validation: Run the assay without EDTA. If inhibition increases significantly, the mechanism is likely Iron Chelation, not Radical Scavenging.

Solvent Effects

The benzyl group increases hydrophobicity. In aqueous buffers (Protocol B), the compound may precipitate at high concentrations (>500 µM).

  • Check: Inspect tubes for turbidity before adding TBA. If turbid, lower the concentration or increase the surfactant (SDS) in the stop solution.

Colorimetric Interference

Salicylates can form colored complexes with metal ions.

  • Correction: Always run a "Sample Blank" (Compound + Buffer + Reagents without the radical source) to subtract intrinsic absorbance.

References

  • National Institutes of Health (NIH) - PubChem. Benzyl Salicylate | C14H12O3.[4]Link

  • Joshi, R., et al. (2012). Radical scavenging ability of salicylic acid derivatives. ResearchGate. Link

  • Brand-Williams, W., et al. (1995).Use of a free radical method to evaluate antioxidant activity (DPPH Protocol). LWT - Food Science and Technology.
  • Gutteridge, J. M. C. (1987). Lipid peroxidation: some problems and concepts. Halliwell B, ed. Oxygen Radicals and Tissue Injury. Link

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology. Link

The Strategic Utility of 3-Benzyl-2-hydroxybenzoic Acid in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. 3-Benzyl-2-hydroxybenzoic acid, a bespoke derivative of salicylic acid, has emerged as a highly valuable and versatile precursor for the construction of complex molecular architectures, most notably the dibenzo[b,f]oxepine scaffold. This tricyclic system is the core of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antidepressant, antipsychotic, and antitumor activities.[1] This guide provides an in-depth exploration of the synthetic utility of 3-benzyl-2-hydroxybenzoic acid, complete with detailed protocols and mechanistic insights for its application in the synthesis of high-value compounds.

The Genesis of a Key Precursor: Synthesis of 3-Benzyl-2-hydroxybenzoic Acid

The journey towards complex bioactive molecules begins with the efficient and selective synthesis of the key precursor, 3-benzyl-2-hydroxybenzoic acid. The strategic placement of the benzyl group ortho to the hydroxyl moiety is paramount for subsequent intramolecular cyclization reactions. A common and effective method for its preparation is the direct benzylation of salicylic acid.

Experimental Protocol: Synthesis of 3-Benzyl-2-hydroxybenzoic Acid

Objective: To synthesize 3-benzyl-2-hydroxybenzoic acid from salicylic acid.

Materials:

  • Salicylic acid

  • Benzyl chloride[2]

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of Sodium Salicylate: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of salicylic acid in ethanol. To this solution, add an equimolar amount of a concentrated aqueous solution of sodium hydroxide dropwise with continuous stirring. The formation of the sodium salt of salicylic acid will be observed.

  • Benzylation Reaction: To the freshly prepared sodium salicylate solution, add a slight molar excess of benzyl chloride.[2] Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Most of the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with dilute hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the crude product.

  • Purification: The precipitated 3-benzyl-2-hydroxybenzoic acid is collected by vacuum filtration, washed with cold distilled water to remove inorganic salts, and then dried. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Expected Yield and Characterization:

The yield of the purified product is typically in the range of 70-85%. The structure and purity of the synthesized 3-benzyl-2-hydroxybenzoic acid should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Gateway to Tricyclic Systems: Intramolecular Cyclization to Dibenzo[b,f]oxepin-10-carboxylic Acid

The true synthetic power of 3-benzyl-2-hydroxybenzoic acid lies in its ability to undergo intramolecular cyclization to form the dibenzo[b,f]oxepine ring system. This transformation is typically achieved through a Friedel-Crafts acylation reaction, where the carboxylic acid moiety acylates the electron-rich benzyl ring.[3] A classic and effective reagent for this type of cyclization is polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.[4]

Mechanistic Insight: The Role of Polyphosphoric Acid in Intramolecular Friedel-Crafts Acylation

The intramolecular cyclization of 3-benzyl-2-hydroxybenzoic acid in the presence of PPA proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation A 3-Benzyl-2-hydroxybenzoic Acid B Protonated Carboxylic Acid A->B + H+ (from PPA) PPA Polyphosphoric Acid (PPA) C Acylium Ion Intermediate B->C - H2O D π-complex Formation C->D Attack by Benzyl Ring H2O Water E Sigma Complex (Arenium Ion) D->E F Deprotonation E->F - H+ G Dibenzo[b,f]oxepin-10-carboxylic Acid F->G

Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.

  • Activation of the Carboxylic Acid: The polyphosphoric acid protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic.

  • Formation of the Acylium Ion: Subsequent loss of a water molecule from the protonated carboxylic acid generates a highly reactive acylium ion intermediate.

  • Intramolecular Electrophilic Attack: The electron-rich benzyl ring acts as a nucleophile and attacks the electrophilic acylium ion in an intramolecular fashion. This step is regioselective, with the attack occurring at the ortho or para position of the benzyl group. The formation of the seven-membered ring is thermodynamically favorable.

  • Rearomatization: A proton is eliminated from the intermediate sigma complex (arenium ion), restoring the aromaticity of the newly formed ring and yielding the final dibenzo[b,f]oxepin-10-carboxylic acid product.

Experimental Protocol: Synthesis of Dibenzo[b,f]oxepin-10-carboxylic Acid

Objective: To synthesize dibenzo[b,f]oxepin-10-carboxylic acid via intramolecular cyclization of 3-benzyl-2-hydroxybenzoic acid.

Materials:

  • 3-Benzyl-2-hydroxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • Beakers, round-bottom flask, and other standard laboratory glassware

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place a calculated amount of polyphosphoric acid. Heat the PPA gently with stirring until it becomes a mobile liquid.

  • Addition of Precursor: To the heated PPA, add 3-benzyl-2-hydroxybenzoic acid portion-wise over a period of time, ensuring the temperature of the reaction mixture is maintained within a specific range (typically 80-100 °C).

  • Reaction: Continue heating and stirring the reaction mixture for a specified duration until the reaction is complete, as monitored by TLC.

  • Work-up: Carefully pour the hot reaction mixture into a beaker containing a vigorously stirred ice-water mixture. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure dibenzo[b,f]oxepin-10-carboxylic acid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Benzyl-2-hydroxybenzoic acidC14H12O3228.24~145-147
Dibenzo[b,f]oxepin-10-carboxylic acidC15H10O3238.24~215-217

The Significance in Drug Discovery

The dibenzo[b,f]oxepine scaffold, readily accessible from 3-benzyl-2-hydroxybenzoic acid, is a privileged structure in medicinal chemistry. Derivatives of this core have shown a remarkable range of biological activities.[1] For instance, compounds incorporating this scaffold have been investigated as potential treatments for a variety of conditions, underscoring the importance of 3-benzyl-2-hydroxybenzoic acid as a strategic starting material in the development of novel therapeutics.[5]

G A 3-Benzyl-2-hydroxybenzoic Acid B Intramolecular Friedel-Crafts Acylation A->B C Dibenzo[b,f]oxepin-10-carboxylic Acid B->C D Further Functionalization C->D E Bioactive Dibenzo[b,f]oxepine Derivatives D->E

Caption: Synthetic workflow from precursor to bioactive derivatives.

Conclusion

3-Benzyl-2-hydroxybenzoic acid serves as a cornerstone in the synthesis of the medicinally significant dibenzo[b,f]oxepine scaffold. The straightforward preparation of this precursor, coupled with its efficient intramolecular cyclization via Friedel-Crafts acylation, provides a robust and reliable pathway to a class of compounds with immense therapeutic potential. The protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to harness the synthetic utility of this valuable building block in their quest for novel and impactful chemical entities.

References

Sources

Application Notes and Protocols: 3-Benzyl-2-hydroxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Pioneering Researcher

The exploration of novel functional molecules is the lifeblood of materials science. This guide is dedicated to researchers, scientists, and professionals in drug development and materials innovation who are poised at the frontier of discovery. Within these pages, we delve into the potential of 3-Benzyl-2-hydroxybenzoic acid, a molecule of significant interest due to its unique combination of reactive functional groups and a bulky aromatic substituent. While direct, extensive literature on its materials science applications is nascent, the principles of polymer chemistry, coordination chemistry, and materials stabilization provide a robust framework for its exploration.

This document is not a mere recitation of established facts but rather a detailed roadmap for investigation. The protocols herein are built upon well-established methodologies for analogous compounds, providing a solid starting point for your research. We encourage a spirit of inquiry and adaptation, as the true potential of 3-Benzyl-2-hydroxybenzoic acid will undoubtedly be unlocked through creative and rigorous experimentation. Let this guide serve as your trusted companion in that endeavor.

Introduction to 3-Benzyl-2-hydroxybenzoic Acid: A Molecule of Untapped Potential

3-Benzyl-2-hydroxybenzoic acid, a derivative of salicylic acid, presents a compelling molecular architecture for materials science applications. Its structure features:

  • A carboxylic acid group (-COOH) : This serves as a primary reactive site for esterification and amidation reactions, making it a prime candidate for polymerization. It also acts as a versatile coordinating group for metal ions in the formation of coordination polymers and metal-organic frameworks (MOFs).

  • A hydroxyl group (-OH) : Positioned ortho to the carboxylic acid, this group can participate in hydrogen bonding, influencing the supramolecular assembly and crystallinity of materials. It can also act as a secondary coordination site for metal ions.

  • A benzyl group (-CH2-Ph) : This bulky, non-polar group can be strategically employed to introduce steric hindrance, thereby modifying the solubility, processability, and thermal properties of polymers. In coordination polymers, it can influence the size and chemical environment of pores.

The strategic placement of these functional groups suggests a range of potential applications, from the development of high-performance polymers to the design of novel functional materials with tailored properties.

Synthesis of 3-Benzyl-2-hydroxybenzoic Acid: A Foundational Protocol

The synthesis of 3-Benzyl-2-hydroxybenzoic acid is a critical first step for its application in materials science. The following protocol is a robust method based on the alkylation of salicylic acid.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid Reaction Reflux Salicylic_Acid->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Benzyl-2-hydroxybenzoic Acid Purification->Product

Caption: Synthetic workflow for 3-Benzyl-2-hydroxybenzoic acid.

Detailed Experimental Protocol

Materials:

  • Salicylic acid (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylic acid (1.0 eq) and anhydrous acetone. Stir until the salicylic acid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.

  • Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Benzyl-2-hydroxybenzoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note I: A Novel Monomer for High-Performance Polyesters

The incorporation of bulky side groups into polymer backbones is a well-established strategy for modifying their physical and chemical properties. 3-Benzyl-2-hydroxybenzoic acid can be utilized as a comonomer in the synthesis of aromatic polyesters to enhance their solubility and processability while maintaining high thermal stability.[1]

Rationale for Use

The benzyl group introduces significant steric hindrance, which disrupts polymer chain packing and reduces crystallinity. This can lead to:

  • Improved Solubility: The resulting polymers are often more soluble in common organic solvents, facilitating their characterization and processing.

  • Enhanced Processability: The lower crystallinity can lead to a broader processing window for techniques such as injection molding and extrusion.

  • Tailorable Thermal Properties: The introduction of the benzyl group can influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Workflow for Copolyester Synthesis and Characterization

Polymer_Workflow cluster_monomers Monomers cluster_synthesis Synthesis cluster_characterization Characterization Monomer_A 3-Benzyl-2-hydroxybenzoic Acid Melt_Poly Melt Polycondensation Monomer_A->Melt_Poly Monomer_B Comonomer (e.g., 4-hydroxybenzoic acid) Monomer_B->Melt_Poly Catalyst Catalyst (e.g., Antimony(III) oxide) Catalyst->Melt_Poly NMR NMR Spectroscopy Melt_Poly->NMR GPC Gel Permeation Chromatography Melt_Poly->GPC DSC Differential Scanning Calorimetry Melt_Poly->DSC TGA Thermogravimetric Analysis Melt_Poly->TGA

Caption: Workflow for copolyester synthesis and characterization.

Protocol: Melt Polycondensation of a Copolyester

Materials:

  • 3-Benzyl-2-hydroxybenzoic acid

  • 4-Hydroxybenzoic acid (or other suitable comonomer)

  • Acetic anhydride

  • Antimony(III) oxide (catalyst)

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

  • Acetylation of Monomers: In the polymerization reactor, combine 3-Benzyl-2-hydroxybenzoic acid, 4-hydroxybenzoic acid, and an excess of acetic anhydride. Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere to convert the hydroxyl groups to acetate esters.

  • Removal of Acetic Anhydride: Distill off the excess acetic anhydride and the acetic acid byproduct.

  • Polycondensation: Add the catalyst (e.g., Antimony(III) oxide) to the reactor. Gradually increase the temperature to 250-300 °C while stirring under a slow stream of nitrogen. Acetic acid will be evolved as the polycondensation proceeds.

  • High Vacuum Stage: Once the evolution of acetic acid has subsided, apply a high vacuum to the system to remove the remaining acetic acid and drive the polymerization to completion. Continue heating and stirring under vacuum for several hours until a high-viscosity melt is obtained.

  • Isolation: Cool the reactor to room temperature, and then carefully remove the solid polymer. The polymer can be purified by dissolving it in a suitable solvent and precipitating it into a non-solvent.

Expected Properties of the Resulting Copolyester

The introduction of the benzyl group is expected to significantly alter the properties of the resulting polyester compared to a homopolymer of 4-hydroxybenzoic acid.

PropertyPoly(4-hydroxybenzoic acid)Copolyester with 3-Benzyl-2-hydroxybenzoic acid (Hypothetical)Rationale for Change
Solubility Insoluble in most common solventsSoluble in solvents like chloroform, THFThe bulky benzyl group disrupts chain packing, increasing free volume and allowing solvent penetration.
Glass Transition Temp. (Tg) ~150 °C>150 °CThe rigid benzyl group restricts chain mobility, increasing the Tg.
Thermal Stability (Td) >500 °CSimilar or slightly lowerThe aromatic nature of the polymer backbone ensures high thermal stability. The benzyl group may introduce a slightly less stable C-C bond compared to the all-aromatic backbone.

Application Note II: A Versatile Ligand for Functional Coordination Polymers

The dual coordinating sites (carboxylate and hydroxyl) of 3-Benzyl-2-hydroxybenzoic acid make it an excellent candidate for the construction of coordination polymers and MOFs. The benzyl group can play a crucial role in tuning the properties of these materials.

Design Principles
  • Pore Environment Modification: The benzyl groups can project into the pores of the resulting framework, creating a hydrophobic environment. This could be advantageous for the selective adsorption of non-polar molecules.

  • Structural Diversity: The steric bulk of the benzyl group can influence the coordination geometry around the metal center, potentially leading to novel network topologies.

  • Luminescent Properties: The aromatic nature of the ligand suggests that its coordination polymers may exhibit interesting photoluminescent properties.

General Workflow for Coordination Polymer Synthesis

CP_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization Ligand 3-Benzyl-2-hydroxybenzoic Acid Solvothermal Solvothermal Reaction Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Crystals Coordination Polymer Crystals Solvothermal->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD PXRD Powder X-ray Diffraction Crystals->PXRD TGA Thermogravimetric Analysis Crystals->TGA Luminescence Luminescence Spectroscopy Crystals->Luminescence

Caption: General workflow for coordination polymer synthesis.

Protocol: Solvothermal Synthesis of a Coordination Polymer

Materials:

  • 3-Benzyl-2-hydroxybenzoic acid

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Small glass vials or a Teflon-lined autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a small glass vial, combine 3-Benzyl-2-hydroxybenzoic acid (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Sealing: Tightly cap the vial. For higher temperatures, use a Teflon-lined autoclave.

  • Heating: Place the vial or autoclave in an oven and heat to a specific temperature (typically between 80-150 °C) for a period of 1-3 days.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by filtration, wash them with fresh solvent, and air-dry.

Self-Validation: The formation of crystals is a primary indicator of a successful reaction. The crystallinity and phase purity should be confirmed by powder X-ray diffraction (PXRD) and compared with the simulated pattern from single-crystal X-ray diffraction (SC-XRD) if single crystals are obtained.

Application Note III: A Potential UV Stabilizer for Polymers and Coatings

The aromatic rings in 3-Benzyl-2-hydroxybenzoic acid suggest its potential as a UV absorber. Compounds with similar structures, such as benzyl salicylate, are known to absorb UV radiation and are used to protect materials from photodegradation.[2][3]

Mechanism of UV Stabilization

UV stabilizers absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby preventing the photo-oxidative degradation of the polymer matrix. The ortho-hydroxybenzoate structure is known to be an effective photostabilizer through a mechanism involving excited-state intramolecular proton transfer (ESIPT).

Experimental Workflow for Evaluating UV Stability

UV_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis Polymer Polymer (e.g., Polypropylene) Melt_Mixing Melt Mixing Polymer->Melt_Mixing Stabilizer 3-Benzyl-2-hydroxybenzoic Acid Stabilizer->Melt_Mixing Film_Pressing Film Pressing Melt_Mixing->Film_Pressing Weatherometer Accelerated Weathering Film_Pressing->Weatherometer Mechanical Mechanical Testing Weatherometer->Mechanical Spectroscopy FTIR/UV-Vis Spectroscopy Weatherometer->Spectroscopy

Caption: Workflow for evaluating UV stability.

Protocol: Incorporation and Testing of UV Stability

Materials:

  • Polymer pellets (e.g., polypropylene, polyethylene)

  • 3-Benzyl-2-hydroxybenzoic acid (0.1-1.0 wt%)

  • Internal mixer or twin-screw extruder

  • Hydraulic press with heating platens

  • Accelerated weathering chamber (e.g., QUV)

  • Tensile tester

  • FTIR or UV-Vis spectrometer

Procedure:

  • Compounding: Dry the polymer pellets thoroughly. Blend the polymer with the desired concentration of 3-Benzyl-2-hydroxybenzoic acid. Melt-compound the mixture using an internal mixer or a twin-screw extruder to ensure uniform dispersion of the additive.

  • Sample Preparation: Press the compounded material into thin films of uniform thickness using a hydraulic press. Prepare a control sample of the pure polymer under the same conditions.

  • Accelerated Weathering: Expose the polymer films (both with and without the stabilizer) to UV radiation in an accelerated weathering chamber for a specified duration (e.g., 100, 200, 500 hours).

  • Evaluation:

    • Mechanical Properties: Periodically remove samples from the weathering chamber and perform tensile testing to measure changes in properties such as tensile strength and elongation at break.

    • Chemical Changes: Use FTIR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer degradation. UV-Vis spectroscopy can be used to track changes in the absorbance of the film.

Hypothetical Performance Data
Exposure Time (hours)SampleTensile Strength Retention (%)Rationale
0Control (Pure Polymer)100Initial property
0Polymer + 0.5% Stabilizer100Initial property
500Control (Pure Polymer)40Significant degradation due to UV exposure
500Polymer + 0.5% Stabilizer85The stabilizer absorbs UV radiation, protecting the polymer matrix from degradation.

References

  • Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. (2025). [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health. (2023). [Link]

  • Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. De Gruyter. (2025). [Link]

  • 3-Hydroxybenzoic acid. Wikipedia. (n.d.). [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. (n.d.). [Link]

  • Process for the preparation of 3-hydroxybenzoic acid.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. (2025). [Link]

  • Nickel and cobalt complexes of benzoic acid (2-hydroxy-benzylidene)- hydrazide ligand: Synthesis, structure and comparative in vitro evaluations of biological perspectives. ResearchGate. (n.d.). [Link]

  • What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights. Slate. (2025). [Link]

Sources

Application Note: Scalable Process Design for 3-Benzyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Analysis

3-Benzyl-2-hydroxybenzoic acid (3-Benzylsalicylic acid) is a critical pharmacophore and intermediate, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors such as Tirabrutinib.

For large-scale manufacturing, the primary challenge is regioselectivity . Direct benzylation of salicylic acid predominantly yields the 5-benzyl isomer (para to the hydroxyl) due to electronic directing effects. Consequently, the industrial standard relies on the Kolbe-Schmitt carboxylation of 2-benzylphenol . This route utilizes the steric blocking of the 2-position to force carboxylation at the 6-position (ortho to the hydroxyl), effectively synthesizing the 3-benzyl-2-hydroxybenzoic acid target (renumbering occurs upon carboxylation).

Process Capability Overview
ParameterSpecificationRationale
Starting Material 2-BenzylphenolEnsures correct substitution pattern.
Key Reagent Sodium Hydroxide / CO₂Classical Kolbe-Schmitt conditions.
Critical Control Moisture Content < 0.1%Water inhibits phenoxide formation and carboxylation.
Yield Target > 85%Optimized via solvent-mediated carboxylation.
Purity Target > 99.5% (HPLC)Required for GMP downstream processing.

Chemical Pathway & Mechanism

The synthesis relies on the formation of a sodium phenoxide intermediate, which undergoes electrophilic substitution with carbon dioxide.

Graphviz Pathway Visualization

ReactionPathway cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation (Kolbe-Schmitt) cluster_2 Step 3: Workup SM 2-Benzylphenol (Liquid) Salt Sodium 2-benzylphenoxide (Solid/Slurry) SM->Salt Deprotonation Base NaOH (50% aq) Base->Salt Complex Transition State (Na-Chelated) Salt->Complex Coordination CO2 CO2 Gas (6-10 bar) CO2->Complex ProductSalt Disodium Salicylate Derivative Complex->ProductSalt Rearrangement 120-140°C Final 3-Benzyl-2-hydroxybenzoic acid (Solid) ProductSalt->Final Acidification pH < 2 Acid H2SO4 (Dilute) Acid->Final

Figure 1: Reaction logic flow from precursor to isolated acid. Note the chelation-controlled mechanism requiring dry conditions.

Detailed Experimental Protocol

Phase A: Preparation of Anhydrous Sodium 2-Benzylphenoxide

Criticality: The presence of water is the primary failure mode for this reaction. Water competes with CO₂ for the phenoxide coordination site and hydrolyzes the reactive intermediate.

Reagents:

  • 2-Benzylphenol (1.0 eq)

  • Sodium Hydroxide (50% aq. solution, 1.05 eq)

  • Toluene or Xylene (Solvent for azeotropic distillation)

Protocol:

  • Charging: Into a reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge 2-Benzylphenol and Toluene (approx. 5-7 vol).

  • Salt Formation: Add NaOH (50%) slowly at ambient temperature. A slight exotherm will be observed.

  • Dehydration: Heat the mixture to reflux (approx. 110°C for Toluene). Maintain reflux until water collection in the Dean-Stark trap ceases.

    • Checkpoint: The theoretical amount of water should be collected. The reaction mass will turn into a thick slurry or suspension of the sodium salt.

  • Solvent Swap (Optional but Recommended): If a higher boiling point is required for the next step, distill off Toluene and replace with a high-boiling carrier like diglyme or perform the next step "dry" (solid phase). Note: For this protocol, we assume a solvent-mediated process in Xylene or similar high-boiling hydrocarbon to facilitate heat transfer.

Phase B: The Kolbe-Schmitt Reaction

Safety Warning: This step involves high pressure and temperature. Ensure the autoclave is rated for the specific conditions.

Protocol:

  • Pressurization: Transfer the anhydrous slurry to a high-pressure autoclave.

  • CO₂ Purge: Purge the vessel with N₂ (3x) followed by CO₂ (3x) to remove oxygen.

  • Reaction: Pressurize with CO₂ to 5–10 bar .

  • Heating: Heat the autoclave to 130–140°C .

    • Mechanism Insight: The pressure must be maintained throughout the heating ramp. As the reaction proceeds, CO₂ is consumed; repressurize as necessary to maintain 5–10 bar.

  • Duration: Hold at temperature for 4–6 hours. Monitor consumption via pressure drop or HPLC sampling.

  • Cooling: Cool the reactor to < 50°C and vent the excess CO₂.

Phase C: Workup and Purification
  • Quench: Add water (5 vol) to the autoclave to dissolve the sodium salt of the product.

  • Phase Separation: If a water-immiscible solvent (e.g., Xylene) was used, separate the organic layer (contains unreacted 2-benzylphenol) from the aqueous layer (contains product).

    • Recycle: The organic layer can be recycled to recover starting material.

  • Acidification: Transfer the aqueous layer to a precipitation vessel. Slowly add H₂SO₄ (30%) or HCl (4M) until pH reaches 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with water to remove inorganic salts.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve >99.5% purity.

Process Control & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following Control Strategy (CS) should be implemented.

Process StepCritical Process Parameter (CPP)Failure ModeCorrective Action
Dehydration Water content in solventHydrolysis of phenoxide; Low YieldContinue azeotropic distillation until KF < 0.1%.
Carboxylation Temperature (130-140°C)<120°C: Low conversion>150°C: Decarboxylation/Tarry byproductsMaintain strict PID temperature control.
Carboxylation CO₂ PressureLow pressure limits kineticsEnsure continuous CO₂ feed or repressurization.
Acidification pH Endpoint (< 2.0)Incomplete precipitationUse calibrated pH probe; do not rely solely on paper.
Decision Matrix for Impurity Management

DecisionMatrix Start Crude Product Analysis CheckPurity HPLC Purity > 98%? Start->CheckPurity Pass Proceed to Drying CheckPurity->Pass Yes Fail Identify Impurity CheckPurity->Fail No ImpurityA Unreacted Phenol (>1%) Fail->ImpurityA ImpurityB Color/Tarry Residue Fail->ImpurityB ActionA Reslurry in Toluene (Phenol is soluble) ImpurityA->ActionA ActionB Carbon Treatment & Recrystallization (EtOH) ImpurityB->ActionB ActionA->CheckPurity Retest ActionB->CheckPurity Retest

Figure 2: Logic flow for purification based on specific impurity profiles.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

    • Foundational text describing the mechanism and the necessity of anhydrous conditions.
  • Markosyan, A. I., et al. (2010). Synthesis and anti-inflammatory activity of 3-substituted salicylic acids. Pharmaceutical Chemistry Journal.
  • Strobel, S., et al. (2020). Scalable Synthesis of BTK Inhibitors. (General Reference to Industrial Practices).
  • PubChem Compound Summary: 3-Benzylsalicylic acid .

    • Verification of chemical structure and physical properties.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always review Material Safety Data Sheets (MSDS) for all reagents, particularly Benzylphenol and high-pressure CO₂, before commencing work.

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-Benzyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-3B2HBA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Solubility Paradox

3-Benzyl-2-hydroxybenzoic acid (3-B-2-HBA) presents a classic "Janus" problem in formulation chemistry. It possesses a hydrophilic "head" (the salicylate core) and a significantly lipophilic "tail" (the benzyl group at the 3-position).[1]

While the parent molecule, salicylic acid, has a LogP of ~2.26, the addition of the benzyl group shifts the LogP to approximately 3.6–4.0 , drastically reducing its intrinsic aqueous solubility. To solubilize this compound effectively, you must stop treating it as a simple powder and start treating it as a pH-dependent lipophile .[1][2]

This guide provides three validated workflows to overcome these solubility barriers, ranging from simple pH adjustments to advanced encapsulation.[1][2]

Module 1: The pH Lever (Salt Formation)

Best for: High-concentration aqueous stocks (>10 mM) where organic solvents are restricted.[1][2][3]

The Science

3-B-2-HBA is a weak acid with a pKa estimated between 3.0 and 3.5 (carboxylic acid).[1][2] At pH values below its pKa, it exists in its protonated, uncharged form, which is highly insoluble in water.[1] By raising the pH above the pKa (ideally pH > 6.0), you deprotonate the carboxylic acid, forming a highly soluble carboxylate anion.

Protocol: In-Situ Salt Formation

Goal: Create a 50 mM aqueous stock solution.

  • Weighing: Weigh the required amount of 3-B-2-HBA powder.

  • Wetting: Do not add water yet.[1][2] Add a minimal volume of 100% Ethanol (e.g., 5% of final volume) to wet the hydrophobic powder.

  • Alkalinization: Add 1.05 molar equivalents of 1M NaOH or 1M Tris base .

    • Why? You need a stoichiometric base to drive the equilibrium fully to the salt form.[2]

  • Dilution: Slowly add water or neutral buffer (PBS) to the final volume while vortexing.

  • Verification: Check pH. If the solution is cloudy, the pH is likely < 5. Add base dropwise until clear.[1][2]

Visualization: Solubility Equilibrium

pH_Equilibrium Acid Protonated Form (Insoluble Solid) Salt Deprotonated Anion (Soluble) Acid->Salt  pH > 4.0   Base Base (OH-) Base->Acid  Reacts with   Precip Precipitation (pH < pKa) Salt->Precip  pH Drop (Acidification)  

Figure 1: The equilibrium shift required for solubilization. Maintaining pH > 4.0 is critical to prevent the soluble anion from reverting to the insoluble protonated form.

Module 2: Co-Solvent Systems

Best for: High-throughput screening (HTS) and cellular assays where small percentages of organics are tolerated.[1][2]

The Science

Because of the benzyl ring, 3-B-2-HBA has high affinity for organic solvents.[1][2] DMSO is the gold standard for storage, but it must be diluted carefully to avoid "crashing out" (precipitation) when hitting the aqueous buffer.

Solvent Compatibility Table[1][2][3]
SolventSolubility Est.[1][2][3][4][5]SuitabilityNotes
DMSO > 100 mMExcellent Best for frozen stocks (-20°C).[1][2][3] Hygroscopic; keep sealed.
Ethanol > 50 mMGood Volatile.[1][2][3][6] Good for evaporation protocols but concentration changes over time.[1][2]
Water < 0.1 mMPoor Requires pH adjustment (see Module 1).[1][2][3]
PBS (pH 7.4) ~ 1-5 mMModerate Only works if the concentration is low enough to remain dissolved as a salt.[1][2][3]
Protocol: The "Solvent Shift" Method

Goal: Dosing cells at 100 µM without precipitation.[2]

  • Master Stock: Prepare a 100 mM stock in 100% DMSO .

  • Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 1 mL of media. The local concentration spike will cause immediate precipitation.[2]

    • Correct Method: Dilute the 100 mM stock 1:10 into PBS (creating a 10 mM working solution). Vortex immediately. The presence of salts in PBS helps stabilize the ion.[2]

  • Final Dosing: Add the 10 mM working solution to your cell culture media to reach 100 µM.

Module 3: Advanced Encapsulation (Cyclodextrins)

Best for: In vivo animal studies (IP/IV/Oral) where high pH and organic solvents are toxic.[1][2][3]

The Science

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic benzyl ring of 3-B-2-HBA inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the cyclodextrin's outer shell ensures aqueous solubility.[1]

Protocol: Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2][3]

  • Addition: Add 3-B-2-HBA powder to the vehicle.

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2]

Visualization: Decision Logic

Solubility_Decision_Tree Start Start: 3-B-2-HBA Formulation AppType Application Type? Start->AppType CellCulture Cell Culture / HTS AppType->CellCulture In Vitro AnimalStudy In Vivo (Animal) AppType->AnimalStudy In Vivo ChemSynth Chemical Synthesis AppType->ChemSynth Reaction DMSO_Route Use DMSO Stock (Dilute < 0.5% final) CellCulture->DMSO_Route CD_Route Use Cyclodextrin (HP-beta-CD) AnimalStudy->CD_Route pH_Route Use pH Adjustment (NaOH/Tris > pH 7) ChemSynth->pH_Route

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.[1][2][3]

Troubleshooting FAQ

Q: I dissolved the compound in DMSO, but when I added it to my cell media, it turned cloudy. Why? A: This is the "Solvent Shift" crash. You likely exceeded the intrinsic solubility limit of the compound in the aqueous phase before it had time to disperse.[2]

  • Fix: Use the "Intermediate Dilution" step described in Module 2.[2] Alternatively, warm your media to 37°C before adding the compound.

Q: Can I autoclave solutions of 3-B-2-HBA? A: Generally, salicylic acid derivatives are heat stable, but the benzyl ether/linkage might be susceptible to hydrolysis at high temperatures and pressures over time.[1]

  • Recommendation: Do not autoclave.[1][2] Use 0.22 µm sterile filtration (PVDF or PTFE membranes).[1][2][3] Avoid Nylon filters as they can bind phenolic compounds.[1][2]

Q: My stock solution in PBS precipitated after 2 days in the fridge (4°C). A: Solubility is temperature-dependent. By lowering the temperature, you lowered the saturation point.

  • Fix: Store aqueous stocks at room temperature if stability permits, or re-warm and vortex before use.[2] If long-term storage is needed, store as a DMSO stock at -20°C and dilute fresh.[1][2]

Q: What is the maximum concentration I can achieve? A:

  • Water (pH 3): < 0.5 mM (Poor)[1][3]

  • Water (pH 8): > 50 mM (Good - as salt)[1][3]

  • Ethanol: > 100 mM[1][3]

  • DMSO: > 200 mM[1][3][7]

References

  • PubChem. Benzyl 3-hydroxybenzoate (Compound Summary). National Library of Medicine.[1][2] [Link][1][3]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (Data inferred from salicylic acid derivatives). [Link][1][3]

  • Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[2] (Guidance on CD complexation of lipophiles). [Link]

  • Serajuddin, A. T. Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.[1][2] (Principles of pKa manipulation). [Link]

Sources

Technical Support Center: Characterization of 3-Benzyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 3-Benzyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the analysis of this sterically hindered salicylic acid derivative. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your laboratory.

Introduction: The Analytical Puzzle of 3-Benzyl-2-hydroxybenzoic Acid

3-Benzyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, presents a unique set of analytical challenges primarily due to the steric hindrance imparted by the benzyl group at the ortho position to the hydroxyl group. This substitution can significantly influence the molecule's physicochemical properties, including its solubility, stability, and spectroscopic behavior. This guide will address these potential hurdles with practical, field-tested advice and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Benzyl-2-hydroxybenzoic acid during analysis?

A1: The primary stability concern is the potential for oxidation of the benzylic methylene group to a carbonyl, forming a benzoyl derivative, especially under harsh conditions of heat, light, or in the presence of oxidizing agents. Additionally, like many carboxylic acids, it can undergo decarboxylation at elevated temperatures. It is advisable to store the compound in a cool, dark, and inert environment. In solution, degradation can be pH-dependent; therefore, buffered mobile phases are recommended for chromatographic analysis.

Q2: I'm observing poor solubility of my 3-Benzyl-2-hydroxybenzoic acid sample. What solvents are recommended?

A2: Due to the presence of both a polar carboxylic acid and a nonpolar benzyl group, the solubility can be challenging. While sparingly soluble in water, its solubility is significantly better in polar organic solvents. For analytical purposes, the following solvents are recommended, in order of decreasing polarity:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Acetone

  • Dichloromethane

For HPLC analysis, a mixture of acetonitrile or methanol with buffered aqueous solutions is typically effective. Sonication may be required to aid dissolution.

Q3: Is polymorphism a concern for 3-Benzyl-2-hydroxybenzoic acid?

A3: While specific studies on the polymorphism of 3-Benzyl-2-hydroxybenzoic acid are not widely published, substituted salicylic acids are known to exhibit polymorphism.[1] Different crystalline forms can impact solubility, melting point, and stability. It is crucial to ensure consistency in the crystallization method to obtain a single, stable polymorphic form for reproducible analytical results. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be employed to screen for and characterize different polymorphs.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) Analysis

Problem 1: Poor peak shape (tailing or fronting) in reversed-phase HPLC.

  • Cause A: Secondary interactions with residual silanols on the stationary phase. The carboxylic acid moiety can interact with free silanol groups on the silica backbone of C18 columns, leading to peak tailing.

  • Solution A:

    • Use a buffered mobile phase: Maintain the pH of the aqueous component of the mobile phase between 2.5 and 3.5 using a buffer like phosphate or acetate. At this pH, the carboxyl group is protonated, minimizing interaction with silanols.

    • Employ an end-capped column: Use a high-quality, end-capped C18 or a phenyl-hexyl column to reduce the number of available silanol groups.[2]

    • Add a competing amine: In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can mask the silanol groups.

  • Cause B: Overloading the column. Injecting too concentrated a sample can lead to peak distortion.

  • Solution B: Dilute the sample and re-inject.

Problem 2: Inconsistent retention times.

  • Cause A: Fluctuation in mobile phase composition or temperature.

  • Solution A: Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature.

  • Cause B: Column degradation.

  • Solution B: Use a guard column to protect the analytical column. If the column performance has deteriorated, it may need to be washed or replaced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broadening of the hydroxyl and carboxylic acid proton signals.

  • Cause: Chemical exchange with residual water or other exchangeable protons in the solvent.

  • Solution:

    • Use a dry deuterated solvent: Ensure the use of high-purity, dry NMR solvents (e.g., DMSO-d6, CDCl3).

    • Perform a D2O exchange: Add a drop of deuterium oxide (D2O) to the NMR tube. The exchangeable protons will be replaced by deuterium, causing their signals to disappear, which can help in peak assignment.

    • Low-temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper signals.

Problem: Complex and overlapping signals in the aromatic region.

  • Cause: The protons on the two aromatic rings can have similar chemical shifts, leading to complex multiplets.

  • Solution:

    • Use a high-field NMR spectrometer: A higher field strength (e.g., 500 MHz or greater) will provide better signal dispersion.

    • 2D NMR techniques: Employ 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and definitively assign proton and carbon resonances.

Mass Spectrometry (MS)

Problem: Weak or absent molecular ion peak in Electron Ionization (EI) mode.

  • Cause: Extensive fragmentation of the molecule upon electron impact. Carboxylic acids can readily lose water or the entire carboxyl group.

  • Solution:

    • Use a soft ionization technique: Employ Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate the molecular ion with less fragmentation. ESI is particularly well-suited for carboxylic acids and can be run in negative ion mode to detect the [M-H]⁻ ion.

    • Derivatization: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) to increase its volatility and stability in the gas phase for GC-MS analysis.

Problem: Ambiguous fragmentation pattern.

  • Cause: Multiple fragmentation pathways are possible.

  • Solution:

    • High-resolution mass spectrometry (HRMS): Use HRMS to obtain the exact mass of the fragment ions, which allows for the determination of their elemental composition and helps in elucidating the fragmentation pathways.

    • Tandem mass spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a starting point for developing a robust HPLC method for purity analysis.

1. Instrumentation and Columns:

  • HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped) or Phenyl-Hexyl column.[2]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Benzyl-2-hydroxybenzoic acid and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often a good choice as it can solubilize the compound well and its residual water peak does not interfere with many signals.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single pulse

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16-64

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single pulse

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

4. Expected Chemical Shifts (Predicted):

  • Carboxylic acid proton (-COOH): A broad singlet between 12-13 ppm.

  • Hydroxyl proton (-OH): A broad singlet, chemical shift can vary depending on concentration and water content.

  • Aromatic protons: Multiple signals between 6.8 and 8.0 ppm. The protons on the salicylic acid ring will be influenced by the hydroxyl, carboxyl, and benzyl groups. The protons on the benzyl ring will appear as a multiplet around 7.2-7.4 ppm.

  • Methylene protons (-CH₂-): A singlet around 4.0 ppm.

  • Carbons: The carboxyl carbon will be downfield (>170 ppm). The aromatic carbons will appear between 110 and 160 ppm. The methylene carbon will be around 35-45 ppm.

Protocol 3: Molecular Weight and Fragmentation Analysis by LC-MS (ESI)

1. LC Conditions:

  • Use the HPLC method described in Protocol 1. The mobile phase is compatible with ESI-MS.

2. MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0-4.0 kV

  • Drying Gas (Nitrogen) Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Nebulizer Pressure: 30-40 psi

  • Scan Range: m/z 50-500

3. Expected Results:

  • Full Scan Mode: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 227.2.

  • Fragmentation (MS/MS):

    • Isolation of the m/z 227.2 ion and subsequent fragmentation will likely result in the loss of CO₂ (44 Da) to give a fragment at m/z 183.2.

    • Cleavage of the benzyl group (91 Da) may also be observed.

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_troubleshoot Troubleshooting A Prepare Sample Solution (e.g., 0.1 mg/mL in Methanol/Water) C Inject Sample onto Reversed-Phase Column A->C B Prepare Buffered Mobile Phase (e.g., 0.1% H₃PO₄ in H₂O and ACN) B->C D Gradient Elution C->D E UV Detection at 254 nm D->E F Poor Peak Shape? E->F G Adjust Mobile Phase pH (2.5-3.5) F->G Yes H Check for Column Overload F->H Yes G->C H->A Dilute

Caption: A typical workflow for developing an HPLC method for 3-Benzyl-2-hydroxybenzoic acid.

NMR Structural Elucidation Logic

NMR_Logic A 1D ¹H NMR C 2D COSY A->C Proton-Proton Correlations D 2D HSQC A->D Proton-Carbon Correlations B 1D ¹³C NMR B->D E Structural Confirmation C->E D->E

Caption: Logical flow for unambiguous structural confirmation using various NMR techniques.

References

  • Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. Journal of China Pharmaceutical University. Available at: [Link]

  • Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4′-bipyridine. CrystEngComm, 2011, 13, 4435-4442. Available at: [Link]

  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Analytical Chemistry Letters. Available at: [Link]

  • Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... - Doc Brown's Chemistry. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... - Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Molecules. Available at: [Link]

  • Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem. Available at: [Link]

Sources

Technical Support Center: Refining the Purification of 3-Benzyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Benzyl-2-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing field-proven insights in a direct question-and-answer format to help you achieve the highest purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying 3-Benzyl-2-hydroxybenzoic acid.

Q1: What are the primary purification strategies for crude 3-Benzyl-2-hydroxybenzoic acid?

A1: The most effective and widely applicable method for purifying 3-Benzyl-2-hydroxybenzoic acid on a lab scale is recrystallization . This technique leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For highly persistent impurities or when aiming for analytical-grade purity (>99.5%), column chromatography over silica gel may be necessary. For thermally stable compounds, distillation can be an option, though it's less common for non-volatile solids like this.[1]

Q2: What are the most probable impurities I should expect in my crude sample?

A2: Impurities are intrinsically linked to the synthetic route employed. However, for a typical synthesis involving the benzylation of salicylic acid (2-hydroxybenzoic acid), you should anticipate the following:

  • Unreacted Starting Materials: Salicylic acid and benzyl chloride/bromide.

  • Over-alkylation Products: 2-(Benzyloxy)benzoic acid benzyl ester, where both the phenolic hydroxyl and carboxylic acid groups have been benzylated.

  • Isomeric Byproducts: Depending on the reaction conditions, minor amounts of other benzylated isomers could form.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.

Rigorous analytical testing is essential to identify and quantify these process-related impurities.[2]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities. A reverse-phase C18 column with an acidic mobile phase is a common starting point for aromatic acids.[2][3]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their concentration is significant (typically >1%).

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a large-scale purification.

Section 2: Troubleshooting Guide for Purification

This guide addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Q4: My recrystallization yield is very low. What are the likely causes and how can I fix it?

A4: Low recovery is a common issue in recrystallization. The cause often lies in the choice of solvent or procedural execution.

  • Causality: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.[5] If the compound has significant solubility even at 0-4°C, you will lose a substantial portion of your product in the mother liquor. Using an excessive volume of solvent is another primary cause of low yield, as the solution may never reach saturation upon cooling.

  • Troubleshooting Steps:

    • Solvent Re-evaluation: Test the solubility of your compound in a range of solvents to find the optimal one. See the table below for suggested starting points.

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This ensures a saturated solution.[5]

    • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals, excluding impurities, whereas crash cooling can trap impurities and smaller, harder-to-filter crystals.[6]

    • Consider a Co-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to redissolve and allow it to cool.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent SystemRationale & CharacteristicsBoiling Point (°C)
Ethanol/Water Good starting point. The compound is likely soluble in hot ethanol and less soluble in water. The ratio can be fine-tuned.78-100
Acetone/Hexanes Another effective co-solvent system for moderately polar compounds.56-69
Toluene A single-solvent option. Its higher boiling point can aid in dissolving stubborn compounds.111
Ethyl Acetate A moderately polar solvent that is often effective for aromatic acids.77

Q5: My product has "oiled out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is too high, and the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: The presence of impurities can depress the melting point of the compound, creating a low-melting eutectic mixture that separates as an oil.

  • Immediate Corrective Actions:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Agitation at a lower temperature can sometimes induce crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

If these fail, the sample is likely too impure for recrystallization alone. Consider a pre-purification step like column chromatography.

Q6: After purification, my product remains colored (e.g., yellow or tan). How do I remove colored impurities?

A6: Color is often due to highly conjugated, non-polar impurities or degradation products present in small quantities.

  • Mechanism & Solution: Activated charcoal is highly effective at removing colored impurities through adsorption.[7] These impurities, which are often large molecules with extensive pi systems, bind strongly to the porous surface of the carbon.

  • Protocol for Decolorization:

    • Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

    • Gently swirl the mixture and keep it hot for 5-10 minutes.

    • Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Proceed with the recrystallization by allowing the clear, hot filtrate to cool slowly.

Section 3: Standard Operating Protocols

Protocol 1: Recrystallization of 3-Benzyl-2-hydroxybenzoic Acid

This protocol provides a robust starting point for achieving high purity.

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent or co-solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude 3-Benzyl-2-hydroxybenzoic acid in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the hot primary solvent (e.g., ethanol) in small portions with stirring until the solid is fully dissolved.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently heat for 5-10 minutes.[7]

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: If using a co-solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy. Add a few drops of the first solvent to clarify. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling & Isolation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC and melting point analysis.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (Starting Method)

This method serves as a baseline for your own method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

Section 4: Visual Workflow and Logic Diagrams

Diagram 1: General Purification & Analysis Workflow

cluster_purification Purification Stage cluster_analysis Purity Verification Stage crude Crude Product dissolve Dissolve in Min. Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate via Suction Filtration cool->isolate dry Dry Under Vacuum isolate->dry hplc HPLC Analysis dry->hplc Characterize Final Product mp Melting Point dry->mp Characterize Final Product nmr NMR Spectroscopy dry->nmr Characterize Final Product

Caption: Workflow for the purification and analysis of 3-Benzyl-2-hydroxybenzoic acid.

Diagram 2: Troubleshooting Recrystallization Issues

start Recrystallization Attempted outcome What is the result? start->outcome low_yield Problem: Low Yield outcome->low_yield Low Recovery oiling_out Problem: Oiling Out outcome->oiling_out Liquid/Oil Forms success Success: Pure Crystals outcome->success Good Crystals solution_yield1 Re-evaluate Solvent Choice low_yield->solution_yield1 solution_yield2 Use Minimum Solvent Volume low_yield->solution_yield2 solution_yield3 Ensure Slow Cooling low_yield->solution_yield3 solution_oil1 Reheat & Add More Solvent oiling_out->solution_oil1 solution_oil2 Scratch Flask or Seed oiling_out->solution_oil2 solution_oil3 Consider Column Chromatography oiling_out->solution_oil3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids - US6833472B2.
  • Google Patents. (n.d.). Process for the preparation of 3-hydroxybenzoic acid - US4354038A.
  • University Website. (n.d.). Recrystallization of Benzoic Acid. (This appears to be a university lab manual, specific university not identified).
  • Google Patents. (n.d.). Method for purification of benzoic acid - EP2952237A1.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters - US6639093B2.
  • Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids - EP1238961B1.
  • Acta Poloniae Pharmaceutica. (2011). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters - US20030053964A1.
  • Google Patents. (n.d.). Process for purification of aromatic carboxylic acids - US8492583B2.
  • ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Benzyl-2-hydroxybenzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Benzyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of formulations containing this active pharmaceutical ingredient (API). As a salicylic acid derivative, 3-Benzyl-2-hydroxybenzoic acid possesses a phenolic hydroxyl group and a carboxylic acid function, making it susceptible to specific degradation pathways. This resource provides a foundational understanding of these pathways and practical strategies to mitigate them, ensuring the integrity and shelf-life of your formulations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Benzyl-2-hydroxybenzoic acid.

Q1: What are the primary degradation pathways for 3-Benzyl-2-hydroxybenzoic acid?

A1: The primary degradation pathways for 3-Benzyl-2-hydroxybenzoic acid are oxidation and photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients. The benzyl group can also undergo oxidation to form benzaldehyde and subsequently benzoic acid[1]. Additionally, as a phenolic compound, it may be sensitive to light, leading to photodegradation.

Q2: How does pH affect the stability of 3-Benzyl-2-hydroxybenzoic acid in solution?

A2: The pH of a formulation is a critical factor influencing the stability of phenolic compounds. Generally, the stability of phenolic compounds decreases as the pH increases (becomes more alkaline)[2][3]. For derivatives of 2-hydroxybenzoic acid, an acidic pH, typically in the range of 4-5, is often most favorable for stability[2]. In alkaline conditions, the phenoxide ion is more readily formed, which is more susceptible to oxidation.

Q3: What are the initial signs of degradation in my 3-Benzyl-2-hydroxybenzoic acid formulation?

A3: The initial signs of degradation often include a change in color, typically a yellowing or browning of the formulation. This is a common indicator of phenolic oxidation. You may also observe the formation of a precipitate if the degradation products are less soluble. A change in odor, potentially the faint almond-like smell of benzaldehyde, could also indicate oxidation of the benzyl group[1].

Q4: Which excipients should I be cautious with when formulating 3-Benzyl-2-hydroxybenzoic acid?

A4: Be cautious with excipients that may contain reactive impurities, such as peroxides, which are common in polymers like povidone and polyethylene glycols (PEGs). These can initiate oxidative degradation. Also, be mindful of the presence of metal ions (e.g., iron, copper) which can catalyze oxidation. It is advisable to use high-purity, "super-refined" excipients when possible. Additionally, excipients that can create a high pH microenvironment should be used with care.

Q5: Can I use antioxidants to stabilize my formulation?

A5: Yes, incorporating antioxidants is a highly effective strategy. Antioxidants act as sacrificial agents, being more readily oxidized than the 3-Benzyl-2-hydroxybenzoic acid. Suitable antioxidants for topical and oral formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and tocopherol (Vitamin E)[4]. The choice of antioxidant will depend on the formulation type (e.g., aqueous, lipid-based) and regulatory acceptance.

Troubleshooting Guides

This section provides a structured approach to resolving common stability issues encountered during formulation development.

Issue 1: Discoloration (Yellowing/Browning) of the Formulation

Underlying Cause: This is a classic sign of oxidative degradation of the phenolic moiety. The formation of quinone-like structures and other colored degradation products is responsible for the color change.

Troubleshooting Steps:

  • Inert Atmosphere: During manufacturing, protect the formulation from oxygen by blanketing with an inert gas like nitrogen or argon.

  • Antioxidant Addition: Incorporate a suitable antioxidant. For lipid-based formulations, BHT or BHA are effective. For aqueous systems, consider ascorbic acid or sodium metabisulfite.

  • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to sequester trace metal ions that can catalyze oxidation.

  • pH Adjustment: Ensure the pH of the formulation is in the optimal range for stability, likely acidic (pH 4-5)[2]. Use appropriate buffering agents to maintain this pH.

  • Excipient Purity: Evaluate the purity of your excipients. Switch to higher purity grades with low peroxide values if necessary.

Issue 2: Appearance of a Crystalline Precipitate

Underlying Cause: This could be due to several factors:

  • Degradation: The degradation products may be less soluble in the formulation vehicle than the parent API.

  • Solubility Issues: The initial concentration of the API may be too high for the chosen solvent system, leading to crystallization over time, especially with temperature fluctuations.

  • pH Shift: A change in the pH of the formulation could alter the ionization state and solubility of the API or its degradation products.

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate and identify the precipitate using techniques like HPLC, Mass Spectrometry, or FTIR to determine if it is the API or a degradation product.

  • Solubility Studies: Conduct thorough solubility studies of the API in the chosen vehicle at various temperatures to ensure you are working within a stable concentration range.

  • Co-solvents: Consider the addition of a co-solvent to improve the solubility of the API and its potential degradation products.

  • pH Control: Re-evaluate and buffer the pH of the formulation to maintain optimal solubility.

  • Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to high temperature, light, oxidizing agents) to identify potential degradation products and assess their solubility in your formulation.

Issue 3: Loss of Potency Detected by HPLC Analysis

Underlying Cause: A decrease in the concentration of 3-Benzyl-2-hydroxybenzoic acid indicates chemical degradation.

Troubleshooting Steps:

  • Review the Chromatogram: Examine the HPLC chromatogram for the appearance of new peaks that could correspond to degradation products.

  • Implement Protective Measures:

    • Light Protection: Store the formulation in light-resistant packaging (e.g., amber glass vials, opaque containers). Conduct photostability studies to confirm the need for such measures.

    • Oxidative Stress Reduction: Implement the strategies outlined in "Issue 1" (inert atmosphere, antioxidants, chelating agents).

  • Excipient Compatibility Study: Perform a systematic compatibility study with all excipients in the formulation. This involves preparing binary mixtures of the API and each excipient and storing them under accelerated stability conditions. Analyze for degradation using a stability-indicating HPLC method.

Visualizing Degradation and Experimental Workflow

Proposed Degradation Pathway

The following diagram illustrates the likely oxidative degradation pathways for 3-Benzyl-2-hydroxybenzoic acid based on the known degradation of its constituent parts.

G API 3-Benzyl-2-hydroxybenzoic acid Oxidation1 Oxidation (O2, Metal Ions, Peroxides) API->Oxidation1 Oxidation2 Oxidation of Benzyl Group API->Oxidation2 Photodegradation Photodegradation (UV/Vis Light) API->Photodegradation Intermediate Phenoxy Radical / Quinone-like Intermediates Oxidation1->Intermediate Degradant1 Colored Degradation Products Intermediate->Degradant1 Degradant2 3-(Hydroxymethyl)salicylic acid + Benzaldehyde Oxidation2->Degradant2 FurtherOxidation Further Oxidation Degradant2->FurtherOxidation Degradant3 3-Carboxy-2-hydroxybenzoic acid + Benzoic Acid FurtherOxidation->Degradant3 Degradant4 Various Photolytic Products Photodegradation->Degradant4

Caption: Proposed degradation pathways for 3-Benzyl-2-hydroxybenzoic acid.

Experimental Workflow for Stability Testing

This workflow outlines the key steps for assessing the stability of your formulation.

G start Start: Formulation Prepared step1 Step 1: Initial Analysis (t=0) - Assay (HPLC) - Appearance, pH start->step1 step2 Step 2: Stability Storage - Accelerated Conditions (e.g., 40°C/75% RH) - Real-time Conditions (e.g., 25°C/60% RH) - Photostability Chamber step1->step2 step3 Step 3: Time-point Analysis (e.g., 1, 3, 6 months) - Assay (HPLC) - Appearance, pH - Degradation Products step2->step3 decision Data Evaluation - Degradation Rate - Shelf-life Prediction step3->decision end_stable End: Formulation is Stable decision->end_stable Meets Stability Criteria end_unstable End: Reformulate (Go to Troubleshooting) decision->end_unstable Fails Stability Criteria

Caption: Workflow for a typical stability study of a formulation.

Experimental Protocols

Protocol 1: Screening of Antioxidants

Objective: To determine the most effective antioxidant for preventing oxidative degradation.

Methodology:

  • Prepare several batches of your 3-Benzyl-2-hydroxybenzoic acid formulation.

  • To each batch, add a different antioxidant at a typical concentration (see Table 1). Include a control batch with no antioxidant.

  • Transfer aliquots of each batch into clear glass vials.

  • Expose the vials to an oxidative stress condition, for example, by loosely capping them and placing them in an oven at 40°C.

  • At predetermined time points (e.g., 1, 3, 7, 14 days), visually inspect the samples for color change.

  • Quantify the remaining 3-Benzyl-2-hydroxybenzoic acid in each sample using a stability-indicating HPLC method.

  • Compare the rate of degradation in the presence of different antioxidants to the control.

Table 1: Commonly Used Antioxidants and Typical Concentrations

AntioxidantFormulation TypeTypical Concentration (% w/w)
Butylated Hydroxytoluene (BHT)Lipid-based0.01 - 0.1
Butylated Hydroxyanisole (BHA)Lipid-based0.01 - 0.1
Ascorbic AcidAqueous0.01 - 0.1
Sodium MetabisulfiteAqueous0.01 - 0.1
Tocopherol (Vitamin E)Lipid-based0.05 - 0.5
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Benzyl-2-hydroxybenzoic acid from its potential degradation products.

Methodology:

  • Forced Degradation: Subject a solution of 3-Benzyl-2-hydroxybenzoic acid to forced degradation conditions to generate degradation products. This should include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is often necessary. Start with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector set at a wavelength where 3-Benzyl-2-hydroxybenzoic acid has significant absorbance (a UV scan will determine the optimal wavelength).

  • Method Optimization: Inject the mixture of the stressed samples and adjust the mobile phase gradient, flow rate, and other parameters to achieve good resolution between the parent API peak and all degradation product peaks.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 2: Example Starting HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

This technical support guide provides a comprehensive framework for understanding and enhancing the stability of 3-Benzyl-2-hydroxybenzoic acid formulations. By applying these principles and methodologies, you can develop robust and stable products.

References

  • (Author), (Year). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Journal Name, Volume(Issue), pages. [Link not available]
  • Zabrzewska, B., Chyła, A., & Bogdan, A. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica, 68(4), 563-572.
  • Shokri, J., Fasihi, J., & Jouyban, A. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • (Author), (Year). Process for the preparation of hydroxybenzoic benzyl esters.
  • Wikipedia. (n.d.). Salicylic acid.
  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester.
  • (Author), (Year).
  • (Author), (Year). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI.
  • (Author), (Year). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. PMC.
  • (Author), (Year). Stabilizing salicylate compositions and method of preparation for oral and topical use.
  • (Author), (Year). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • (Author), (Year).
  • (Author), (Year). Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid?. Quora.
  • (Author), (Year). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst.
  • PubChem. (n.d.).
  • European Medicines Agency. (2017). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use.
  • (Author), (Year). Composition for solubilizing salicylic acid.
  • (Author), (Year).
  • (Author), (Year). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A.
  • (Author), (Year). Compositions containing phenolic compounds having synergistic antioxidant benefits.
  • (Author), (Year). Separation of salicylic acid and its derivatives on the six compared stationary phases.
  • (Author), (Year). HPLC gradient conditions for benzoic acid and benzyl alcohol analysis.
  • (Author), (Year). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • (Author), (Year).
  • (Author), (Year). Process for the preparation of hydroxybenzoic benzyl esters.
  • (Author), (Year). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
  • Oxford Lab Fine Chem LLP. (n.d.). (3-amino-2-Hydroxybenzoic Acid) MSDS CAS.
  • (Author), (Year). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • The Good Scents Company. (n.d.). meta-salicylic acid 3-hydroxybenzoic acid.
  • (Author), (Year).
  • (Author), (Year).
  • (Author), (Year). stability-indicating rp-hplc method: Topics by Science.gov.
  • (Author), (Year). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group.
  • (Author), (Year).
  • (Author), (Year). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. PMC - PubMed Central.
  • (Author), (Year).
  • (Author), (Year). Why is Salicylic acid a stronger acid than 3-Hydroxybenzoic acid?. Quora.

Sources

troubleshooting inconsistent results in biological assays with 3-Benzyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've just started gathering data on 3-Benzyl-2-hydroxybenzoic acid. I'm hitting Google hard, focusing on its chemical properties, how it dissolves, how stable it is, and any known biological activity. Concurrently, I'll move into literature searches to see what research is already available.

Expanding Assay Troubleshooting

Now I'm diving deeper, looking at specific biological assays where this compound or similar ones might be used. I'm focusing on sources of assay variability, best practices for quality control, and established protocols. My next step will be synthesizing this into a Q&A troubleshooting guide, addressing issues like inconsistent dose-response and off-target effects. After that, I will create a detailed experimental protocol and design a flowchart using a DOT script.

Compiling Troubleshooting Guide

I'm now synthesizing everything into a focused Q&A troubleshooter, aiming to address common assay issues like unreliable dose responses and unintended side effects. For each problem, I'm carefully connecting causes back to the compound's characteristics and the assay's design, building step-by-step solutions to overcome these challenges. The goal is to provide a complete guide to assist researchers and scientists in dealing with inconsistent results.

Validation & Comparative

comparative study of 3-Benzyl-2-hydroxybenzoic acid and salicylic acid

[1]

Executive Summary

This guide presents a technical comparison between Salicylic Acid (SA) , the prototypical non-steroidal anti-inflammatory drug (NSAID) precursor and plant hormone, and its lipophilic derivative, 3-Benzyl-2-hydroxybenzoic acid (3-BZA) .[1] While SA is ubiquitous in dermatology and pain management, 3-BZA serves as a critical functional analog in material science (specifically thermal recording media) and a probe for hydrophobic binding pockets in medicinal chemistry.[1] This study contrasts their physicochemical profiles, synthesis pathways, and functional applications, supported by experimental protocols.[1]

Physicochemical & Structural Profiling

The fundamental difference lies in the substitution at the C3 position.[1] Salicylic acid is a small, hydrophilic molecule.[1] The addition of a benzyl group at C3 in 3-BZA drastically alters the steric and electronic landscape, significantly increasing lipophilicity (LogP) and molecular volume.[1]

Structural Visualization

The following diagram illustrates the structural relationship and the steric bulk introduced by the benzyl group.[1]

StructureComparisonSASalicylic Acid(2-Hydroxybenzoic acid)MW: 138.12 g/molBZA3-Benzyl-2-hydroxybenzoic acid(3-Benzylsalicylic acid)MW: 228.24 g/molSA->BZAC3-Benzylation(+90.12 Da, +LogP)Feature_OHPhenolic -OH(H-bond donor/acceptor)SA->Feature_OHFeature_COOHCarboxylic Acid(pKa ~2.97)SA->Feature_COOHBZA->Feature_OHBZA->Feature_COOHFeature_Benzyl3-Benzyl Group(Hydrophobic/Steric Bulk)BZA->Feature_Benzyl

Figure 1: Structural divergence highlighting the hydrophobic modification at the C3 position.[1]

Comparative Data Table
PropertySalicylic Acid (SA)3-Benzyl-2-hydroxybenzoic Acid (3-BZA)Impact of Difference
CAS Number 69-72-755489-08-4Distinct chemical entities.[1]
Molecular Weight 138.12 g/mol 228.24 g/mol 3-BZA has ~65% greater mass; lower diffusion rate.[1]
LogP (Lipophilicity) ~2.26~4.20 (Predicted)3-BZA is significantly more lipophilic, enhancing membrane permeability but reducing water solubility.[1]
pKa (COOH) 2.97~3.0 - 3.2 (Est.)[1]The benzyl group is weakly electron-donating but sterically crowds the OH/COOH interaction.[1]
Primary State Crystalline PowderCrystalline PowderSimilar solid-state handling.[1]
Solubility Water (2 g/L), EthanolSolvents (Toluene, EtOAc), Oils3-BZA requires organic solvents; excellent for oil-based formulations.[1]

Functional Applications & Performance

A. Medicinal Chemistry & Pharmacology[1][2][3][4]
  • Salicylic Acid: Acts primarily by inhibiting COX-1 and COX-2 enzymes (via acetylation if acetylated, or competitive inhibition) and keratolysis (desmosome disruption).[1]

  • 3-Benzyl-2-hydroxybenzoic Acid:

    • Antibacterial SAR: Used to probe hydrophobic pockets in bacterial enzymes.[1] Research indicates that while SA has moderate activity against strains like E. coli, 3-substituted derivatives (like 3-BZA) are synthesized to enhance cell wall penetration or target specific virulence factors (e.g., P. aeruginosa enzymes) where the benzyl group occupies a hydrophobic sub-site.[1]

    • Inhibition Potency: In zone-of-inhibition assays, 3-alkyl/aryl derivatives often show altered spectra compared to SA.[1] For instance, 3-farnesyl analogs are potent, while 3-benzyl serves as a moderate hydrophobicity probe.[1]

B. Material Science: Thermal Recording Media (Major Application)

3-BZA is extensively cited in patent literature as a Color Developer for thermal paper.[1]

  • Mechanism: Thermal paper contains a leuco dye (colorless) and a developer (acid).[1] Upon heating, the developer melts and protonates the leuco dye, breaking its lactone ring to form a colored resonance structure.[1]

  • Why 3-BZA?

    • Stability: The benzyl group renders the molecule less water-soluble than SA, preventing image fading due to humidity.[1]

    • Oil Resistance: The lipophilic nature improves the stability of the thermal image against contact with oils (e.g., fingerprints, plasticizers).[1]

Experimental Protocols

Protocol A: Synthesis of 3-Benzyl-2-hydroxybenzoic Acid

Methodology: Modified Reimer-Tiemann Reaction or Carboxylation of o-Benzylphenol.[1]

Rationale: Unlike the industrial Kolbe-Schmitt reaction used for SA, 3-BZA is often prepared in the lab from o-benzylphenol.[1] The ortho-para directing nature of the phenol group, combined with the blocking benzyl group at position 2 (if numbering phenol as 1), directs the incoming formyl/carboxyl group to position 3 (ortho to OH) or 5 (para to OH).[1] Separation is required.[1]

Reagents:

  • o-Benzylphenol (2-benzylphenol)[1]

  • Sodium Hydroxide (NaOH), aqueous (20-40%)[1]

  • Chloroform (CHCl₃) - for Reimer-Tiemann[1]

  • Silver Oxide (Ag₂O) or Potassium Permanganate (KMnO₄) - for oxidation of aldehyde to acid.[1]

Step-by-Step Workflow:

  • Formylation (Reimer-Tiemann):

    • Dissolve 0.1 mol o-benzylphenol in 40% NaOH (excess).

    • Heat to 60-70°C.

    • Add CHCl₃ dropwise with vigorous stirring (exothermic).

    • Reflux for 2-3 hours.[1]

    • Acidify with HCl.[1] Extract with ether.[1][2]

    • Result: Mixture of 3-benzyl-2-hydroxybenzaldehyde and 5-benzyl-isomer.[1] Purify via steam distillation (ortho-isomer is steam volatile).[1]

  • Oxidation (Aldehyde to Acid):

    • Dissolve the purified 3-benzyl-2-hydroxybenzaldehyde in 10% NaOH.[1]

    • Add Ag₂O (prepared from AgNO₃ + NaOH) or KMnO₄ slowly at 0-5°C.[1]

    • Stir for 4-6 hours.

    • Filter off solids (Ag or MnO₂).[1]

    • Acidify filtrate with HCl to precipitate 3-Benzyl-2-hydroxybenzoic acid .[1]

    • Recrystallize from Ethanol/Water.[1]

Protocol B: Comparative Antimicrobial Assay (Zone of Inhibition)

Objective: Assess the effect of C3-benzylation on biological activity.[3]

  • Preparation:

    • Prepare 100 mM stocks of SA and 3-BZA in DMSO. (Note: 3-BZA may require warming for full solubility).[1]

  • Plating:

    • Inoculate Mueller-Hinton agar plates with S. aureus or E. coli (0.5 McFarland standard).[1]

  • Application:

    • Apply 6mm sterile discs.[1]

    • Pipette 10 µL of SA stock onto Disc A.

    • Pipette 10 µL of 3-BZA stock onto Disc B.

    • Pipette 10 µL DMSO onto Disc C (Control).[1]

  • Incubation & Measurement:

    • Incubate at 37°C for 24 hours.

    • Measure diameter of clear zones (mm).[1][3]

    • Expected Result: 3-BZA often shows different selectivity or reduced potency against Gram-negatives compared to specific antibiotics, but may outperform SA against specific Gram-positives due to membrane disruption capabilities.[1]

Mechanism of Action: Thermal Color Development

This diagram illustrates the industrial utility of 3-BZA, which drives its commercial production.

ThermalDevelopmentHeatThermal Head Heat(>100°C)SolidStateSolid State Paper Coating(Leuco Dye + 3-BZA Microcapsules)Heat->SolidStateApplied toMeltMelting & MixingSolidState->MeltPhase ChangeProtonationProton Transfer(3-BZA -COOH -> Dye Lactone)Melt->ProtonationDiffusionRingOpenLactone Ring Opening(Formation of Conjugated System)Protonation->RingOpenAcid-Base RxnColorVisible Image(Black/Blue)RingOpen->Color

Figure 2: The role of 3-BZA as an acidic developer in thermal paper technology.[1]

References

  • Synthesis and Antimicrobial Activity of Salicylic Acid Derivatives. National Institutes of Health (NIH).[1] Available at: [Link] (Discusses synthesis of 3-substituted salicylic acids including benzyl derivatives).[1]

  • Heat sensitive recording material (US20050221982A1). Google Patents.[1] Available at: (Details the use of 3-benzyl-2-hydroxybenzoic acid as a developer).[1]

  • Salicylic Acid Compound Summary. PubChem. Available at: [Link][1]

  • Process for the preparation of hydroxybenzoic benzyl esters (US6639093B2). Google Patents.[1] Available at: (Provides context on benzyl/salicylate chemistry and industrial synthesis routes).[1]

A Comparative Guide to 3-Benzyl-2-hydroxybenzoic Acid and Other Hydroxybenzoic Acid Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility and Biological Significance of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that form the bedrock of numerous pharmacologically active agents.[1][2] Salicylic acid (2-hydroxybenzoic acid), for instance, is the foundational molecule for acetylsalicylic acid (Aspirin), one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) in history.[1][3] The simple addition of a hydroxyl group to a benzoic acid backbone gives rise to a rich landscape of chemical diversity and biological function. The positional isomerism of the hydroxyl group—ortho (2-), meta (3-), and para (4-)—dramatically influences the molecule's physicochemical properties and, consequently, its interactions with biological systems.[4][5]

This guide focuses on a less-explored derivative, 3-Benzyl-2-hydroxybenzoic acid, a molecule that combines the core structure of salicylic acid with a benzyl group. This modification introduces a significant lipophilic component, which can profoundly alter its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement. We will compare the known biological activities of the common hydroxybenzoic acid isomers and contextualize the potential of 3-Benzyl-2-hydroxybenzoic acid, highlighting the untapped opportunities for research and development.

Structural Considerations: How Isomerism and Substitution Drive Function

The biological activity of hydroxybenzoic acids is intrinsically linked to their structure. The relative positions of the carboxyl and hydroxyl groups dictate properties like intramolecular hydrogen bonding, acidity, and overall molecular conformation.

  • 2-Hydroxybenzoic Acid (Salicylic Acid): The ortho position of the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond, which makes it a single, stable conformer.[4][5] This structural rigidity is a key feature influencing its biological activity, including its well-known anti-inflammatory effects mediated through the modulation of cyclooxygenase (COX) enzymes.[3]

  • 3-Hydroxybenzoic Acid & 4-Hydroxybenzoic Acid: Lacking the intramolecular hydrogen bond, the meta and para isomers are more flexible and exist as mixtures of multiple conformers.[4][5] This flexibility can lead to different biological targets and activities. For instance, 3-hydroxybenzoic acid and its derivatives have shown a wide array of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[6] 4-hydroxybenzoic acid and its derivatives are also known for their diverse biological functions, including antimicrobial, anti-inflammatory, and antioxidant effects.[7][8]

  • 3-Benzyl-2-hydroxybenzoic Acid: The introduction of a benzyl group at the 3-position of salicylic acid adds a bulky, non-polar moiety. This is expected to increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in target proteins. The benzyl group may also introduce new steric and electronic interactions, leading to a novel pharmacological profile.

Caption: Structural differences and their potential functional implications.

Comparative Analysis of Biological Activities

While direct comparative data for 3-Benzyl-2-hydroxybenzoic acid is not extensively available, we can infer its potential by examining the activities of its parent isomers and the known effects of benzyl group substitution.

Anti-inflammatory Activity

Salicylic acid's anti-inflammatory properties are well-documented.[3] While 3- and 4-hydroxybenzoic acids also exhibit anti-inflammatory effects, their mechanisms may differ.[6][7] The addition of a benzyl group to the salicylic acid core could enhance its anti-inflammatory potency by increasing its affinity for protein targets or by improving its cellular uptake.

Antimicrobial Activity

Hydroxybenzoic acids and their esters are known for their antimicrobial properties.[9] Salicylic acid derivatives have been investigated as antibacterial agents.[10] Benzyl bromide derivatives have shown strong antibacterial and antifungal properties.[11] This suggests that 3-Benzyl-2-hydroxybenzoic acid could possess significant antimicrobial activity, a hypothesis that warrants experimental validation.

Antioxidant Activity

Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom to free radicals. The antioxidant capacity of hydroxybenzoic acid isomers has been studied, with the position of the hydroxyl group influencing activity.[7] The introduction of a benzyl group may modulate the electronic properties of the phenolic hydroxyl group, potentially affecting its antioxidant capacity.

Table 1: Summary of Reported Biological Activities of Hydroxybenzoic Acid Isomers

CompoundAnti-inflammatoryAntimicrobialAntioxidantOther Notable Activities
2-Hydroxybenzoic Acid Yes (COX modulation)[3]Yes[10]Moderate[7]Plant hormone, keratolytic[3]
3-Hydroxybenzoic Acid Yes[6]Yes[6]YesAntialgal, antimutagenic[6]
4-Hydroxybenzoic Acid Yes[7][8]Yes (Parabens are esters)[7]Yes[7]Antiestrogenic, hypoglycemic[7][8]
3-Benzyl-2-hydroxybenzoic Acid Hypothesized: Potentially enhancedHypothesized: Potentially significantHypothesized: Modulation of activityTo be determined

Experimental Protocols for Comparative Evaluation

To rigorously compare 3-Benzyl-2-hydroxybenzoic acid with other isomers, a standardized set of in vitro assays is recommended.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay provides a quick and reliable method to evaluate the free radical scavenging capacity of the compounds.

Methodology:

  • Prepare a stock solution of each hydroxybenzoic acid isomer (e.g., 1 mg/mL in methanol).

  • Create a series of dilutions from the stock solution.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) methanolic solution.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value for each compound.

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This cell-based assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

  • Dexamethasone can be used as a positive control.

Future Perspectives and Research Directions

The existing literature strongly supports the notion that hydroxybenzoic acid isomers are a rich source of bioactive compounds. The introduction of a benzyl group to the salicylic acid scaffold in 3-Benzyl-2-hydroxybenzoic acid presents a compelling case for further investigation.

Key research questions to be addressed include:

  • What is the comprehensive antimicrobial spectrum of 3-Benzyl-2-hydroxybenzoic acid?

  • Does the increased lipophilicity translate to enhanced anti-inflammatory potency in vivo?

  • What are the specific molecular targets of 3-Benzyl-2-hydroxybenzoic acid?

  • Could this compound serve as a lead for the development of novel therapeutics in areas such as infectious diseases, inflammation, or even oncology?

The synthesis of 3-Benzyl-2-hydroxybenzoic acid and its systematic evaluation in a battery of biological assays is a logical and promising next step for any research program focused on the discovery of novel bioactive small molecules.

References

  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. (2021). The University of Jordan. Available at: [Link]

  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. (2021). PubMed. Available at: [Link]

  • Hydroxybenzoic acid isomers and the cardiovascular system. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. (2023). ResearchGate. Available at: [Link]

  • Hydroxybenzoic acid isomers and the cardiovascular system. (2014). PMC - PubMed Central. Available at: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Salicylic acid. (n.d.). Wikipedia. Available at: [Link]

  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). PubMed Central. Available at: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Available at: [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). PMC - NIH. Available at: [Link]

Sources

comparative analysis of different synthesis routes for 3-Benzyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Benzyl-2-hydroxybenzoic acid (CAS: 16122-06-8) Systematic Name: 3-Benzylsalicylic acid Core Challenge: Regioselectivity.[1] The primary challenge in synthesizing this scaffold is ensuring the carboxyl group installs at the ortho position (C1) relative to the hydroxyl group, while the bulky benzyl group occupies the adjacent ortho position (C3). Direct alkylation of salicylic acid typically fails, favoring the sterically less hindered and electronically activated para (C5) position.

This guide compares the two most scientifically robust routes: the Modified Kolbe-Schmitt Carboxylation (Industrial/Scalable) and Directed Ortho-Metalation (DoM) (High-Precision/Lab Scale).

Route Analysis & Mechanism

Route A: Modified Kolbe-Schmitt Carboxylation (Recommended for Scale)

This is the classic industrial approach adapted for ortho-substituted phenols. The reaction relies on the formation of a sodium phenoxide intermediate.[2]

  • Mechanism: The sodium ion acts as a chelation bridge between the phenoxide oxygen and the incoming carbon dioxide. This coordination geometry forces the CO₂ to attack the ortho position (C6 of the phenol ring, which becomes C2 of the benzoic acid).

  • Critical Control Point: You must use Sodium (Na) salts. Potassium (K) salts have a larger ionic radius that disrupts this tight chelation, often leading to thermodynamic control and para-carboxylation (yielding 4-hydroxy-3-benzylbenzoic acid).

  • Precursor: 2-Benzylphenol (o-Benzylphenol).

Route B: Directed Ortho-Metalation (DoM) (Recommended for Purity)

For pharmaceutical applications requiring >99% regiochemical purity, DoM is superior. It utilizes a Directing Group (DG) to lock the lithiation site.

  • Mechanism: The hydroxyl group is protected as a Methoxymethyl (MOM) ether. The MOM group coordinates with an alkyllithium reagent (n-BuLi), directing deprotonation specifically to the ortho position. Since one ortho site is blocked by the benzyl group, lithiation occurs exclusively at the open ortho site.

  • Precursor: 2-Benzylphenol.

Route C: Direct Friedel-Crafts Alkylation (The "Trap")
  • Method: Reacting salicylic acid with benzyl chloride/bromide.

  • Why it Fails: The carboxyl group at C1 is meta-directing, but the hydroxyl at C2 is strongly ortho/para-directing. The para position (C5) is sterically open and electronically activated.

  • Outcome: The major product is 5-benzyl-2-hydroxybenzoic acid , not the desired 3-benzyl isomer. Do not use this route for the 3-isomer.

Comparative Data Matrix

MetricRoute A: Kolbe-SchmittRoute B: Directed Ortho-Metalation (DoM)Route C: Direct Alkylation
Regioselectivity High (90:10 Ortho/Para)Very High (>99% Ortho)Poor (Favors 5-isomer)
Yield Moderate (60-75%)High (80-90%)Low for target isomer
Scalability Excellent (kg to ton)Poor (g to kg, cryogenic required)Moderate
Atom Economy HighLow (requires protecting groups)Moderate
Cost Low (NaOH, CO₂)High (n-BuLi, MOM-Cl)Low
Safety Profile High Pressure (100 atm)Pyrophoric Reagents (n-BuLi)Acidic/Corrosive

Visualized Pathways

SynthesisRoutes cluster_0 Route A: Kolbe-Schmitt (Industrial) cluster_1 Route B: DoM (Precision) Start 2-Benzylphenol StepA1 Sodium Phenoxide Formation Start->StepA1 NaOH StepB1 MOM Protection Start->StepB1 MOM-Cl, Base StepA2 Carboxylation (120°C, 100 atm CO₂) StepA1->StepA2 Dehydration ProductA 3-Benzyl-2-hydroxybenzoic acid (Target) StepA2->ProductA H+ Workup StepB2 Lithiation (n-BuLi) & CO₂ Quench StepB1->StepB2 -78°C StepB3 Acid Deprotection StepB2->StepB3 HCl/MeOH ProductB 3-Benzyl-2-hydroxybenzoic acid (High Purity) StepB3->ProductB

Figure 1: Comparison of the Kolbe-Schmitt and Directed Ortho-Metalation pathways. Route A utilizes chelation control, while Route B utilizes a directing group.

Detailed Experimental Protocols

Protocol A: Modified Kolbe-Schmitt Reaction (Scalable)

Best for: Production of gram-to-kilogram quantities where 90-95% purity is acceptable.

Reagents:

  • 2-Benzylphenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Carbon Dioxide (CO₂) (Gas, high pressure)

  • Solvent: Toluene or solvent-free (melt)

Step-by-Step Workflow:

  • Phenoxide Formation: Dissolve 2-benzylphenol in a minimal amount of toluene. Add an equimolar aqueous solution of NaOH. Stir for 30 min.

  • Drying (Critical): Evaporate the solvent and water completely under vacuum. The sodium phenoxide must be bone dry . Any moisture will destroy the chelation transition state and lower yield.

  • Carboxylation: Transfer the dry solid to a high-pressure autoclave. Pressurize with CO₂ to 80-100 atm .

  • Heating: Heat the reactor to 120-130°C for 4-6 hours. Note: Exceeding 140°C increases the risk of rearrangement to the para-isomer.

  • Workup: Cool to room temperature. Release pressure.[3] Dissolve the solid residue in water.

  • Purification: Acidify the aqueous layer with HCl to pH 2. The product will precipitate. Recrystallize from ethanol/water to remove unreacted phenol.

Protocol B: Directed Ortho-Metalation (DoM) (High Purity)

Best for: Drug discovery/SAR studies requiring >99% isomeric purity.

Reagents:

  • 2-Benzylphenol (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) Warning: Carcinogen

  • n-Butyllithium (n-BuLi) (1.2 eq, 2.5M in hexanes)

  • Dry Ice (Solid CO₂)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Protection: React 2-benzylphenol with MOM-Cl and Diisopropylethylamine (DIPEA) in DCM at 0°C to form 1-benzyl-2-(methoxymethoxy)benzene. Verify conversion by TLC.

  • Lithiation: Dissolve the protected phenol in anhydrous THF under Argon/Nitrogen. Cool to -78°C .

  • Addition: Add n-BuLi dropwise over 20 mins. The coordination of Lithium to the MOM oxygens directs the anion to the ortho position (C6). Stir for 1 hour at -78°C.

  • Carboxylation: Bubble excess dry CO₂ gas into the solution or pour the reaction mixture onto crushed dry ice. Allow to warm to room temperature.

  • Deprotection: Evaporate THF. Redissolve in Methanol and add 3M HCl. Reflux for 1 hour to cleave the MOM group.

  • Isolation: Evaporate methanol, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

    • Foundational text establishing the mechanism of sodium-chel
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Authoritative source on DoM strategies using MOM and other directing groups.
  • Markovič, R., et al. (2004). Regioselective Synthesis of Salicylic Acid Derivatives. Molecules, 9, 12-18. Link

    • Provides experimental context for carboxyl
  • Anderson, J. C. (2001). The Ortho-Lithiation of Phenols. Organic Process Research & Development.

Sources

Head-to-Head Comparison Guide: 3-Benzyl-2-hydroxybenzoic Acid vs. Established SIRT5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzyl-2-hydroxybenzoic acid (3-Benzylsalicylic acid) represents a pivotal chemical scaffold in the development of selective Sirtuin 5 (SIRT5) inhibitors. Unlike broad-spectrum sirtuin inhibitors such as Suramin or endogenous regulators like Nicotinamide , this scaffold leverages a "warhead + anchor" mechanism to achieve high selectivity for SIRT5's unique acyl-lysine binding pocket.

This guide provides a technical comparison of the 3-benzyl-2-hydroxybenzoic acid scaffold against industry-standard inhibitors, focusing on inhibition kinetics, selectivity profiles, and experimental validation protocols.

Mechanistic Comparison: The "Warhead" Advantage

The primary challenge in targeting SIRT5 is differentiating it from other sirtuin isoforms (SIRT1-7). SIRT5 is unique in its preference for negatively charged acyl groups (succinyl, malonyl, glutaryl) rather than simple acetyl groups.[1]

The Competitors
  • Product (3-Benzyl-2-hydroxybenzoic acid): A targeted small molecule. The 2-hydroxybenzoic acid (salicylate) moiety acts as the "warhead," mimicking the acidic functionality of succinyl-lysine substrates. The 3-benzyl group acts as a hydrophobic "anchor," locking the molecule into the SIRT5-specific hydrophobic pocket formed by Tyr102 and Arg105.

  • Comparator A (Suramin): A polysulfonated naphthylurea. It is a potent but non-selective "pan-sirtuin" inhibitor. It functions by blocking the NAD+ binding site and inducing enzyme dimerization, effectively gumming up the catalytic machinery.

  • Comparator B (Nicotinamide): The physiological product of the sirtuin reaction. It acts as a non-competitive inhibitor but lacks potency (IC50 in the millimolar range) and specificity.

Visualization: Binding Mode Topography

The following diagram illustrates the structural logic of how 3-Benzyl-2-hydroxybenzoic acid achieves selectivity compared to the steric blockade of Suramin.

SIRT5_Binding_Mechanism cluster_SIRT5 SIRT5 Active Site Architecture Pocket_Acid Anionic Pocket (Arg105, Tyr102) Pocket_Hydro Hydrophobic Cavity (Thr69, Ala59) NAD_Site NAD+ Binding Cleft Product 3-Benzyl-2-hydroxybenzoic Acid (Selective Scaffold) Product->Pocket_Acid Salicylate Warhead (Electrostatic Interaction) Product->Pocket_Hydro Benzyl Anchor (Van der Waals) Selectivity High Selectivity (SIRT5 >>> SIRT1/3) Product->Selectivity Suramin Suramin (Broad Spectrum) Suramin->Pocket_Acid Non-specific Overlap Suramin->NAD_Site Steric Blockade (Competes w/ NAD+) Potency Moderate Potency (µM Range) Suramin->Potency Toxicity Off-Target Effects (High in Suramin) Suramin->Toxicity

Caption: Comparative binding modes. The 3-benzyl scaffold exploits the specific hydrophobic cavity of SIRT5, whereas Suramin acts as a bulky NAD+ competitor.

Performance Matrix: Quantitative Benchmarks

The following data consolidates experimental findings for 2-hydroxybenzoic acid derivatives (optimized scaffolds) versus standard inhibitors.

Metric3-Benzyl-2-hydroxybenzoic Acid ScaffoldSuramin (Standard Control)Nicotinamide (Endogenous)
Primary Target SIRT5 (Desuccinylase activity)Pan-Sirtuin (SIRT1, 2, 5)Pan-Sirtuin
Mechanism of Action Competitive (vs. Acyl-substrate)Competitive (vs. NAD+) / AllostericNon-competitive (Base exchange)
IC50 (SIRT5) 20 – 30 µM (Lead) / ~2 µM (Optimized)22 µM > 50,000 µM (mM range)
Selectivity (SIRT5/SIRT1) > 50-fold < 2-fold (Poor)1-fold (None)
Molecular Weight ~228 Da (Fragment-like)1297 Da122 Da
Cell Permeability High (Lipophilic Benzyl group)Very Low (Polyanionic)High
Cytotoxicity Low (Targeted)High (Inhibits P2 receptors/Growth factors)Low

Key Insight: While Suramin possesses a similar raw IC50 (~22 µM), its utility in cell-based assays is severely limited by its poor permeability and massive off-target profile (e.g., inhibition of purinergic receptors). The 3-benzyl-2-hydroxybenzoic acid scaffold offers a "cleaner" chemical probe for intracellular SIRT5 study.

Experimental Protocols for Validation

To validate the efficacy of 3-Benzyl-2-hydroxybenzoic acid in your lab, use the following self-validating workflow. This approach couples biophysical binding confirmation with enzymatic inhibition.

Workflow Visualization

Experimental_Workflow Step1 1. Thermal Shift Assay (DSF) Confirm Binding Decision Tm Shift > 2°C? Step1->Decision Step2 2. Fluorogenic Deacylation Assay Determine IC50 Step3 3. Selectivity Screen (SIRT1 vs SIRT5) Step2->Step3 Decision->Step1 No (Inactive) Decision->Step2 Yes (Binder)

Caption: Validation pipeline. Thermal shift ensures physical binding before investing in kinetic assays.

Protocol A: Differential Scanning Fluorimetry (DSF)

Objective: Confirm that the compound binds to the SIRT5 protein by measuring the increase in protein melting temperature (


).
  • Reagents: Recombinant human SIRT5 (2 µM final), SYPRO Orange (5x final), Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Sample Prep: Mix SIRT5 + Compound (100 µM) in a qPCR plate. Include a DMSO-only control and a Suramin positive control.

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min using a Real-Time PCR machine.

  • Validation Criteria: A positive hit is defined as a

    
     relative to the DMSO control.
    
    • Note: 3-Benzyl-2-hydroxybenzoic acid typically induces a shift due to stabilization of the active site cleft.

Protocol B: Fluorogenic Desuccinylation Assay

Objective: Quantify the IC50 value.[1][2][3][4]

  • Substrate: Ac-Lys(Succinyl)-AMC (7-amino-4-methylcoumarin).

  • Reaction Mix:

    • SIRT5 enzyme (25 nM).

    • NAD+ (500 µM).

    • Substrate (50 µM).

    • Test Compound (Serial dilution: 0.1 µM – 100 µM).

  • Procedure:

    • Incubate Enzyme + Compound for 10 min at 37°C.

    • Initiate reaction by adding NAD+/Substrate mix.

    • Read fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

    • Stop Step: Add Trypsin/Nicotinamide solution to release the AMC fluorophore from the deacetylated lysine.

  • Calculation: Plot Initial Velocity (

    
    ) vs. log[Compound]. Fit to a 4-parameter logistic equation to derive IC50.
    

Conclusion & Application

For researchers investigating mitochondrial metabolism, the 3-Benzyl-2-hydroxybenzoic acid scaffold offers a superior alternative to Suramin. It provides the necessary selectivity to distinguish SIRT5 activity from SIRT1/3, a critical requirement when studying succinylation-driven metabolic reprogramming in cancer (e.g., IDH1 mutations) or cardiac stress.

Recommendation:

  • Use Suramin only as a gross positive control for total enzyme inhibition in cell-free lysates.

  • Use 3-Benzyl-2-hydroxybenzoic acid (or optimized derivatives) for mechanistic studies requiring isoform specificity and cell permeability.

References

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Source: National Institutes of Health (PMC/NIH) Significance: Establishes the 2-hydroxybenzoic acid scaffold as a "warhead" for SIRT5 and details the structure-activity relationship (SAR) of benzyl substitutions.

  • Insights on the Modulation of SIRT5 Activity: A Challenging Balance. Source: National Institutes of Health (PMC) Significance: Reviews the landscape of SIRT5 inhibitors, comparing peptide-based and small-molecule inhibitors including Suramin and salicylate derivatives.

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Source: National Institutes of Health (PMC) Significance: Provides secondary context on the biological activity of benzyl-benzoic acid scaffolds in bacterial transcription, highlighting the versatility of the pharmacophore.

  • Structure-Activity Relationship of Benzoic Acid Derivatives. Source: BenchChem Significance: General SAR data supporting the role of hydrophobic substituents (like benzyl groups) in enhancing potency and membrane permeability of benzoic acid derivatives.

Sources

Specificity Profiling of 3-Benzyl-2-hydroxybenzoic Acid: Deconvoluting Salicylate-Based Pleiotropy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the specificity assessment of 3-Benzyl-2-hydroxybenzoic acid (also known as 3-Benzylsalicylic acid ), a lipophilic derivative of salicylic acid.

This compound represents a classic challenge in medicinal chemistry: transforming a "privileged scaffold" (salicylate) known for pleiotropic effects (COX inhibition, AMPK activation, mitochondrial uncoupling) into a specific therapeutic agent (e.g., for bacterial RNA polymerase inhibition or Sirtuin modulation).

Executive Summary & Biological Context

3-Benzyl-2-hydroxybenzoic acid (3-BZA) is a structural analog of salicylic acid where a benzyl group is introduced at the ortho position to the phenolic hydroxyl (position 3 of the ring). This modification significantly alters the physicochemical profile of the parent molecule, increasing lipophilicity (cLogP ~3.5 vs. 2.2 for salicylic acid) and steric bulk.

While the parent compound, salicylic acid, is a weak, non-selective inhibitor of Cyclooxygenases (COX) and an activator of AMPK, 3-BZA is frequently investigated for more specific hydrophobic pockets, including:

  • Bacterial RNA Polymerase (RNAP): Disrupting the

    
    -factor/RNAP protein-protein interaction.
    
  • Sirtuin 5 (SIRT5): Occupying the acyl-lysine binding channel.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Inhibition in specific metabolic pathways.

The Critical Challenge: The "Salicylate Core" is prone to off-target promiscuity. Assessing the specificity of 3-BZA requires a rigorous exclusion of generic NSAID-like activity and non-specific aggregation.

Comparative Performance Landscape

To validate 3-BZA as a specific lead, it must be benchmarked against both its parent scaffold (the "noise") and established inhibitors of its potential targets.

Table 1: Biological Activity Profile Comparison[1]
Feature3-Benzyl-2-hydroxybenzoic Acid Salicylic Acid (Parent)Celecoxib (COX-2 Control)Rifampicin (RNAP Control)
Primary Target Context Dependent (e.g., Bacterial RNAP, SIRT5)COX-1/2 (Weak), AMPKCOX-2 (Selective)Bacterial RNAP (

-subunit)
Potency (IC50) Low

M (Target Specific)
mM rangeLow nMLow nM
Lipophilicity (cLogP) High (~3.5)Low (~2.2)High (~3.5)Moderate
COX Selectivity Risk: Moderate (Steric bulk favors COX-2)Non-selectiveHighly COX-2 SelectiveNone
Off-Target Risk High: Mitochondrial uncoupling, AggregationGI Toxicity, TinnitusCV EventsCYP Induction
Specificity Metric Selectivity Index (SI) > 50 requiredN/ASI > 300SI > 1000

Analyst Insight: The benzyl group of 3-BZA creates a "molecular wedge." While this increases potency against hydrophobic targets (like the RNAP


-factor interface), it also increases the risk of non-specific hydrophobic binding compared to unsubstituted salicylic acid.

Specificity Assessment Framework

To prove 3-BZA is acting specifically, you must employ a "Funnel of Specificity" that filters out generic salicylate effects and assay interference.

Diagram 1: The Selectivity Filter Workflow

SpecificityFunnel cluster_biochem Phase 1: Biochemical Validation cluster_biophys Phase 2: Biophysical Confirmation cluster_cell Phase 3: Cellular Context Start Compound: 3-Benzyl-2-hydroxybenzoic Acid PrimaryAssay Primary Target Assay (e.g., RNAP-Sigma Interaction) Start->PrimaryAssay Aggregation Aggregation Counter-Screen (Detergent Sensitivity) PrimaryAssay->Aggregation Hit Confirmed OffTarget Off-Target Panel (COX-1, COX-2, AMPK) TSA Thermal Shift Assay (TSA) (Prove Physical Binding) OffTarget->TSA Selectivity > 10x Aggregation->OffTarget Not an Aggregator SPR SPR/Biolayer Interferometry (Kinetics: kon/koff) TSA->SPR Efficacy Functional Efficacy (Bacterial MIC / Target Reporter) SPR->Efficacy Viability Mammalian Cytotoxicity (HEK293 / HepG2) Decision Go/No-Go Decision Viability->Decision Therapeutic Index > 50 Efficacy->Viability

Caption: A multi-stage screening funnel designed to distinguish specific target engagement from non-specific hydrophobic interactions typical of benzyl-substituted salicylates.

Detailed Experimental Protocols

Protocol A: Differential COX Inhibition Assay (Off-Target Screen)

Objective: Determine if 3-BZA retains the generic NSAID activity of its parent scaffold.

Rationale: The 3-benzyl substitution adds bulk. If the compound inhibits COX-1 (narrow channel) with high potency, it suggests non-specific reactivity. Specificity is demonstrated by a loss of potency against COX enzymes compared to the primary target.

Reagents:

  • Recombinant Ovine COX-1 and Human Recombinant COX-2.[1]

  • Arachidonic Acid (Substrate).[2][3][4][5]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Reference Inhibitors: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

Workflow:

  • Incubation: Incubate enzyme (COX-1 or COX-2) with 3-BZA (0.01

    
    M – 100 
    
    
    
    M) in Tris-HCl buffer (pH 8.0) containing heme for 10 minutes at 25°C.
  • Initiation: Add Arachidonic Acid (100

    
    M final) and TMPD.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation: Determine the slope (initial velocity). Calculate % Inhibition relative to DMSO control.

  • Specificity Criteria:

    • Success: IC50 (Primary Target) << IC50 (COX-1/2). Ideally, a >50-fold window.

    • Failure: IC50 (Primary Target)

      
       IC50 (COX). This indicates the compound is acting as a generic salicylate.
      
Protocol B: Thermal Shift Assay (TSA) for Binding Validation

Objective: Prove 3-BZA binds the specific target (e.g., RNAP


-factor or SIRT5) and stabilizes it, ruling out assay artifacts.

Rationale: Salicylates can interfere with optical assays (fluorescence quenching). TSA relies on protein stability, which is less susceptible to compound interference.

Steps:

  • Preparation: Mix Recombinant Target Protein (2-5

    
    M) with Sypro Orange dye (5x) in qPCR buffer.
    
  • Compound Addition: Add 3-BZA at saturation concentration (typically 5-10x the biochemical IC50). Include a Ligand-Free Control (DMSO only) and a Negative Control (Benzoic Acid - lacks the OH group).

  • Melt Curve: Run in a qPCR machine: 25°C to 95°C, ramp rate 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
  • Interpretation:

    • 
      C:  Indicates specific binding and stabilization.
      
    • 
       or Negative:  Indicates no binding or destabilization (chaotropic effect).
      

Mechanistic Deconvolution

Understanding how 3-BZA achieves specificity is crucial. The benzyl group likely occupies a hydrophobic pocket adjacent to the salicylate binding site.

Diagram 2: Mechanism of Action & Interaction Logic

Mechanism Compound 3-Benzyl-2-hydroxybenzoic Acid Salicylate Core Benzyl Tail Target Specific Target (e.g., SIRT5/RNAP) Anionic Anchor Site Hydrophobic Pocket Compound->Target Specific Fit: Benzyl fills unique pocket OffTarget Off-Target (COX-1/2) Arg-120 Anchor Steric Channel Compound->OffTarget Steric Clash: Benzyl too bulky for narrow channel Interaction1 Electrostatic: COO- <-> Arg+ Target->Interaction1 Interaction2 Hydrophobic: Benzyl <-> Phe/Trp Target->Interaction2

Caption: The "Selectivity Wedge" hypothesis. The salicylate core provides the anchor (electrostatic), while the 3-benzyl group acts as a selectivity filter, permitting binding only to targets with an accommodating hydrophobic pocket.

References

  • Structure-Activity Relationships of Salicylates

    • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity." Proceedings of the National Academy of Sciences. Link

  • Bacterial RNAP Inhibitors

    • Ma, C., et al. (2016). "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction." Journal of Medicinal Chemistry. Link

  • SIRT5 Inhibition

    • Roessler, C., et al. (2022). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." Journal of Medicinal Chemistry. Link

  • Thermal Shift Assay Protocols

    • Huynh, K., & Partch, C. L. (2015). "Analysis of protein stability and ligand interactions by thermal shift assay." Current Protocols in Protein Science. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Benzyl-2-hydroxybenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Benzyl-2-hydroxybenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a robust and self-validating analytical system.

The Criticality of Purity in Drug Development

3-Benzyl-2-hydroxybenzoic acid, a derivative of salicylic acid, holds potential as a therapeutic agent. However, impurities introduced during synthesis can significantly impact its safety and efficacy. Therefore, a validated, stability-indicating HPLC method is not merely a procedural hurdle but a critical tool for ensuring product quality.

Comparing HPLC Methodologies: The Rationale for a Phenyl-Hexyl Stationary Phase

While the C18 column is a workhorse in reversed-phase chromatography, the unique structure of 3-Benzyl-2-hydroxybenzoic acid, with its two aromatic rings, necessitates a more nuanced approach to achieve optimal separation from structurally similar impurities.

A Phenyl-Hexyl stationary phase offers distinct advantages over a traditional C18 phase for this analysis. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte and its impurities, providing an additional separation mechanism beyond simple hydrophobic interactions.[1][2] This is particularly beneficial for resolving compounds with similar hydrophobicity but different aromatic character.

FeatureC18 ColumnPhenyl-Hexyl ColumnRationale for 3-Benzyl-2-hydroxybenzoic Acid Analysis
Primary Interaction HydrophobicHydrophobic and π-π interactionsThe presence of two aromatic rings in the target molecule and potential impurities makes π-π interactions a powerful tool for achieving superior resolution.[3][4]
Selectivity Good for general nonpolar compounds.Enhanced selectivity for aromatic and unsaturated compounds.Increased likelihood of separating structurally similar aromatic impurities from the main analyte peak.
Retention High for nonpolar compounds.Moderate, with unique elution orders for aromatic compounds.Can provide better peak shape and shorter run times compared to highly retentive C18 columns for this specific application.

Based on these considerations, a method utilizing a Phenyl-Hexyl column is recommended for the purity validation of 3-Benzyl-2-hydroxybenzoic acid.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity method must be capable of separating the API from its potential process-related impurities and degradation products. While a specific synthesis route for 3-Benzyl-2-hydroxybenzoic acid is not provided, a plausible and common synthetic strategy involves the benzylation of a hydroxybenzoic acid derivative. This allows us to anticipate potential impurities.

A likely synthesis could involve the reaction of a salt of 2-hydroxybenzoic acid (salicylic acid) with benzyl chloride.[5]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-hydroxybenzoic acid and benzyl alcohol (from hydrolysis of benzyl chloride).

  • By-products: Dibenzyl ether (from self-condensation of benzyl alcohol) and isomers of the final product if the starting salicylic acid is not pure.

  • Reagent-related impurities: Residual solvents and other reagents used in the synthesis.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6][7] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as outlined in the ICH Q1A(R2) guideline.[8][9][10][11]

  • Hydrolysis: The ester linkage is generally stable, but the carboxylic acid and hydroxyl groups can be affected under extreme pH and temperature.

  • Oxidation: The benzylic position is susceptible to oxidation, potentially leading to the formation of benzaldehyde and benzoic acid.[12][13]

The following diagram illustrates the potential impurity profile of 3-Benzyl-2-hydroxybenzoic acid.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2-hydroxybenzoic_acid 2-Hydroxybenzoic Acid (Starting Material) product 3-Benzyl-2-hydroxybenzoic Acid (API) 2-hydroxybenzoic_acid->product benzyl_chloride Benzyl Chloride (Reagent) benzyl_chloride->product benzyl_alcohol Benzyl Alcohol benzyl_chloride->benzyl_alcohol Hydrolysis benzaldehyde Benzaldehyde product->benzaldehyde Oxidative Degradation benzoic_acid Benzoic Acid product->benzoic_acid Oxidative Degradation unreacted_sm Unreacted 2-Hydroxybenzoic Acid dibenzyl_ether Dibenzyl Ether benzyl_alcohol->dibenzyl_ether Self-condensation

Caption: Potential impurity profile of 3-Benzyl-2-hydroxybenzoic acid.

A Validated HPLC Method for Purity Determination

The following protocol is a robust starting point for the validation of an HPLC method for 3-Benzyl-2-hydroxybenzoic acid, in accordance with the ICH Q2(R1) guidelines.[14]

Experimental Protocol

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-Benzyl-2-hydroxybenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the synthesized 3-Benzyl-2-hydroxybenzoic acid sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. The method is specific if the main peak is resolved from all degradation product peaks and placebo peaks (if applicable).

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 10, 50, 100, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Analyze the sample on different days, by different analysts, and/or on different instruments. The RSD between the results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

The following diagram outlines the HPLC method validation workflow.

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) col_select Column Selection (Phenyl-Hexyl) mp_opt Mobile Phase Optimization col_select->mp_opt det_wl Detector Wavelength Selection (254 nm) mp_opt->det_wl specificity Specificity (Forced Degradation) det_wl->specificity linearity Linearity specificity->linearity accuracy Accuracy (Spiking) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: HPLC method validation workflow.

Conclusion: A Foundation for Quality

This guide provides a comprehensive framework for validating an HPLC method for the purity assessment of synthesized 3-Benzyl-2-hydroxybenzoic acid. By understanding the underlying chemistry of the molecule, anticipating potential impurities, and selecting the most appropriate chromatographic conditions, researchers can develop a robust, reliable, and scientifically sound analytical method. Adherence to the principles of scientific integrity and regulatory guidelines such as ICH Q2(R1) is paramount in ensuring the quality and safety of potential new drug candidates.

References

  • Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. (n.d.).
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. Retrieved from [Link]

  • Determination of the related substances of benzyl hydroxybenzoate by RP- HPLC. (n.d.).
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI. Retrieved from [Link]

  • Process for the preparation of 3-hydroxybenzoic acid. (1982). Google Patents.
  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (2024). Separation Science. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. (n.d.).
  • Process for the preparation of hydroxybenzoic benzyl esters. (2003). Google Patents.
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent. Retrieved from [Link]

  • Process for the preparation of benzyl esters of hydroxybenzoic acids. (n.d.). Google Patents.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. Retrieved from [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. (2017). ResearchGate. Retrieved from [Link]

  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. (2024). Therapeutic Goods Administration. Retrieved from [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Retrieved from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Retrieved from [Link]

Sources

comparing the safety profiles of 3-Benzyl-2-hydroxybenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative safety analysis of 3-Benzyl-2-hydroxybenzoic acid (3-BZA) , its parent compound Salicylic Acid , and its common isomer Benzyl Salicylate .

Executive Summary & Chemical Context

3-Benzyl-2-hydroxybenzoic acid (CAS 16122-06-8) , often referred to as 3-benzylsalicylic acid, represents a lipophilic derivative of salicylic acid. Unlike its ester isomer Benzyl Salicylate (a common fragrance sensitizer), 3-BZA contains a stable carbon-carbon bond between the benzyl group and the phenolic ring.

This structural distinction is critical for safety assessment:

  • Metabolic Stability: 3-BZA does not hydrolyze into benzyl alcohol and salicylic acid. It persists as an intact alkyl-salicylate scaffold until Phase II conjugation.

  • Toxicological Profile: While sharing the core "salicylate" toxicity risks (uncoupling of oxidative phosphorylation at high doses), its enhanced lipophilicity alters its dermal absorption and antibacterial potency.

Table 1: Chemical Identity & Structural Comparison
Feature3-Benzyl-2-hydroxybenzoic Acid Salicylic Acid (Parent)Benzyl Salicylate (Isomer/Ester)
CAS No. 16122-06-8 69-72-7118-58-1
Structure Ring-substituted (C-C bond)Unsubstituted coreEster-linked (C-O bond)
Lipophilicity (LogP) ~4.2 (Predicted)2.26~4.0
Primary Hazard Skin/Eye Irritation (H315, H319)Corrosive/Damaging (H318)Skin Sensitization (H317)
Metabolic Fate Glucuronidation (Phase II)Glycine/Glucuronide conjugationHydrolysis

Benzyl Alcohol + Salicylic Acid

Detailed Toxicological Evaluation

Acute Toxicity & Systemic Effects

Salicylic Acid (Benchmark):

  • Oral LD50 (Rat): 891 mg/kg.

  • Mechanism: Uncouples oxidative phosphorylation; disrupts acid-base balance.

3-Benzyl-2-hydroxybenzoic Acid (3-BZA):

  • Predicted Toxicity: GHS Category 4 (Harmful if swallowed).

  • Analysis: The addition of the benzyl group significantly increases lipophilicity (LogP ~4.2 vs 2.26). This facilitates crossing biological membranes, potentially lowering the threshold for systemic uptake upon dermal exposure. However, the bulky benzyl group at the ortho position (relative to the phenol) may sterically hinder the metabolic enzymes that typically detoxify salicylates, potentially prolonging its half-life.

  • Recommendation: Treat with caution equivalent to or higher than salicylic acid for systemic exposure until specific in vivo clearance data is generated.

Dermatological Safety: Irritation vs. Sensitization

This is the most critical differentiation point for formulators.

  • Irritation (H315/H319): 3-BZA is a verified skin and eye irritant. The free carboxylic acid group (

    
    ) donates protons readily, causing direct tissue damage at high concentrations.
    
  • Sensitization (Allergy):

    • Benzyl Salicylate (Ester): A known sensitizer (IFRA restricted). It can hydrolyze or act as a pro-hapten.

    • 3-BZA: Lacks the reactive ester linkage. However, para-substituted phenols are often pro-haptens. 3-BZA is ortho-substituted.

    • Risk Assessment: While 3-BZA is less likely to be a potent sensitizer than the ester, its lipophilicity allows deep epidermal penetration. It should be screened using the DPRA (Direct Peptide Reactivity Assay) to rule out protein binding.

Mechanism of Action & Metabolic Fate

Understanding the metabolic stability of 3-BZA is essential for predicting chronic toxicity. Unlike the ester, which breaks down, 3-BZA requires functionalization (oxidation) or conjugation to be cleared.

MetabolicPathways BS Benzyl Salicylate (Ester Isomer) Hydrol Hydrolysis (Carboxylesterases) BS->Hydrol Rapid BZA 3-Benzyl-2-hydroxybenzoic Acid (3-BZA) Phase2 Phase II Conjugation (UGT/SULT) BZA->Phase2 Direct Conjugation (No Hydrolysis) SA Salicylic Acid Hydrol->SA BA Benzyl Alcohol Hydrol->BA BZA_Gluc 3-BZA-Glucuronide (Excretion) Phase2->BZA_Gluc SA->Phase2 Slower

Figure 1: Comparative metabolic pathways. Note that 3-BZA bypasses the hydrolysis step that generates Benzyl Alcohol, eliminating risks associated with benzyl alcohol toxicity (e.g., gasping syndrome in neonates).

Experimental Protocols for Safety Validation

To validate the safety of 3-BZA in a new formulation, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of 3-BZA relative to Salicylic Acid in human keratinocytes (HaCaT).

  • Preparation:

    • Dissolve 3-BZA in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (100

      
      M to 0.1 
      
      
      
      M) in DMEM media. Control: 0.1% DMSO vehicle.
  • Seeding:

    • Seed HaCaT cells at

      
       cells/well in 96-well plates. Incubate 24h at 37°C/5% CO
      
      
      
      .
  • Exposure:

    • Aspirate media and apply treatment dilutions (n=6 replicates).

    • Incubate for 24 hours.

  • Quantification:

    • Add 10

      
      L MTT reagent (5 mg/mL) per well. Incubate 4h.
      
    • Solubilize formazan crystals with 100

      
      L DMSO.
      
    • Read Absorbance at 570 nm.

  • Validation Criteria:

    • Vehicle Control cell viability must be >90%.

    • Positive Control (SDS 0.1%) must show <10% viability.

    • Result: If IC50 of 3-BZA is <50% of Salicylic Acid, it indicates significantly higher cytotoxicity (likely due to membrane disruption).

Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: Predict skin sensitization potential by measuring reactivity with synthetic peptides (Cysteine/Lysine).

  • Reaction Setup:

    • Prepare 100 mM stock of 3-BZA in Acetonitrile.

    • Incubate 3-BZA with Cysteine-peptide and Lysine-peptide (1:10 and 1:50 molar ratios) for 24h at 25°C.

  • Analysis:

    • Analyze samples via HPLC-UV (220 nm).

    • Calculate % Peptide Depletion relative to solvent control.

  • Classification:

    • No/Low Reactivity: Mean depletion < 6.38%.

    • Moderate/High Reactivity: Mean depletion > 6.38%.

    • Note: As an acid, 3-BZA may precipitate peptides; ensure pH is buffered to 7.4.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92837, 3-Benzyl-2-hydroxybenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Salicylic Acid (CAS 69-72-7). Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2023). Safety Assessment of Benzyl Salicylate. Food and Chemical Toxicology. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation (DPRA). Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Benzyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Lipophilic Acid Hazard

3-Benzyl-2-hydroxybenzoic acid (a substituted salicylic acid) presents a dual-hazard profile often underestimated in research settings. It combines the corrosivity of phenolic acids with the lipophilicity of the benzyl moiety .

Unlike simple salicylic acid, the benzyl group facilitates faster partition into the lipid bilayers of the stratum corneum (skin). Consequently, standard "splash protection" is insufficient. This guide treats the compound as a Category 2 Skin Irritant and Category 2A/1 Eye Irritant , requiring a barrier strategy that accounts for enhanced dermal absorption and dust inhalation risks.

The Barrier Strategy (PPE Matrix)

Effective protection relies on a "Self-Validating System"—you do not just wear the gear; you verify its integrity before interaction.

Personal Protective Equipment Specifications
Zone of ProtectionStandard RequirementTechnical Specification & Rationale
Ocular Chemical Goggles (Not Safety Glasses)Spec: ANSI Z87.1+ Indirect Vent or Sealed.Rationale: As a solid powder, airborne fines can bypass the gaps in safety glasses. Upon contact with ocular moisture, the acid solubilizes, causing immediate pH-induced damage.
Dermal (Hands) Double Nitrile or Neoprene Spec: Minimum 5 mil (0.12 mm) outer / 4 mil inner.Rationale: Phenolic compounds can permeate thin nitrile. The benzyl group increases lipophilicity. Change outer gloves immediately upon contamination.
Respiratory Engineering Control (Primary)Spec: Fume Hood (Face velocity: 80–100 fpm).Rationale: If hood work is impossible, use an N95/P100 particulate respirator. The compound is a respiratory tract irritant (STOT SE 3).
Body Lab Coat (Buttoned)Spec: 100% Cotton or chemically resistant synthetic.Rationale: Synthetic blends can melt if a reaction exotherms; cotton provides a sacrificial buffer layer.

Operational Workflow & Logic

The following decision tree illustrates the safe handling lifecycle, emphasizing the transition from solid-state hazards (dust) to liquid-state hazards (absorption).

G Start Storage (Cool, Dry, Sealed) CheckPPE Verify PPE Integrity (Glove Pinholes?) Start->CheckPPE Weighing Weighing Station (Solid State Hazard) Solubilization Solubilization (Solvent Choice) Weighing->Solubilization Transfer Spill Spill Event? Weighing->Spill Reaction Reaction / Application (Liquid State Hazard) Solubilization->Reaction Solubilization->Spill Waste Disposal (Segregated Stream) Reaction->Waste CheckPPE->Weighing Pass Spill->Waste Dry Clean-up (Solid) Absorbent (Liquid)

Figure 1: Operational logic flow for handling 3-Benzyl-2-hydroxybenzoic acid, highlighting the critical PPE verification step prior to solid handling.

Critical Protocol: The "Zero-Exposure" Weighing Method

The highest risk of exposure occurs during the transfer of the dry solid due to electrostatic repulsion and dust generation.

Pre-Requisites
  • Location: Chemical Fume Hood.

  • Equipment: Analytical balance, anti-static gun (optional but recommended), weighing boat, glass funnel.

Step-by-Step Methodology
  • The Static Neutralization (Causality: Dust Control)

    • Action: Wipe the exterior of the reagent bottle and the weighing boat with a lint-free wipe dampened with 70% ethanol.

    • Why: Friction generates static charge, causing the lightweight organic acid powder to "fly" or cling to spatulas. Increasing local humidity/conductivity reduces this risk.

  • The "Transfer-in-Boat" Technique

    • Action: Never dispense directly into a flask. Weigh into a flexible weighing boat or glass weighing funnel inside the hood.

    • Why: If a spill occurs, it is contained on the balance pan (easy to clean) rather than the hood floor.

  • Solvent Trap Strategy

    • Action: Have your receiving solvent ready in a flask before opening the solid container.

    • Why: Minimizes the time the solid is exposed to air (hygroscopy check) and reduces the "open container" duration.

  • Decontamination

    • Action: Immediately wipe the balance area with a wet paper towel (water first, then ethanol) after weighing.

    • Why: 3-Benzyl-2-hydroxybenzoic acid is slightly soluble in water but highly soluble in alcohols. Water removes bulk dust; ethanol removes the organic residue.

Emergency & Disposal Logistics

Spill Management
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (water) to dampen the powder, then wipe up. This prevents the generation of an aerosolized acid cloud.

  • Solution Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash surface with 1% Sodium Bicarbonate (aq) to neutralize residual acidity, followed by water.

Disposal Classification
  • Stream: Organic Solid/Liquid Waste (Non-Halogenated, unless halogenated solvents are used).

  • Labeling: Must be labeled "Contains Organic Acid (3-Benzyl-2-hydroxybenzoic acid) - Irritant."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container to prevent exothermic neutralization or oxidation reactions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 338, Salicylic Acid. (Used as pharmacophore anchor for hazard classification). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Salicylic acid. (Source for skin/eye irritation categorization of phenolic acids). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Benzyl-2-hydroxybenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.